CGP 56999
Descripción
Propiedades
Fórmula molecular |
C19H30NO5P |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C19H30NO5P/c1-14(16-8-5-9-17(10-16)19(22)23)20-11-18(21)13-26(24,25)12-15-6-3-2-4-7-15/h5,8-10,14-15,18,20-21H,2-4,6-7,11-13H2,1H3,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |
Clave InChI |
JCFULPDIJOVUHP-KDOFPFPSSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CGP 56999A; CGP56999A; CGP-56999A . |
Origen del producto |
United States |
Foundational & Exploratory
CGP 56999: A Technical Guide to a High-Affinity GABAB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 56999 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to GABAB Receptors and the Role of Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAB receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits.[1] They are located on both presynaptic and postsynaptic membranes and play a crucial role in fine-tuning neuronal excitability and synaptic transmission.[2][3]
Presynaptic GABAB receptors act as autoreceptors, inhibiting the release of GABA, or as heteroreceptors, modulating the release of other neurotransmitters like glutamate.[4] Postsynaptic GABAB receptors mediate slow inhibitory postsynaptic potentials (IPSPs) primarily through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5]
Selective antagonists like this compound are invaluable for dissecting the specific functions of GABAB receptors in complex neural circuits. By blocking the action of endogenous GABA or exogenous agonists, these compounds allow researchers to investigate the consequences of GABAB receptor inhibition, from the cellular level to behavioral outcomes.
Pharmacological Profile of this compound
This compound is a phosphinic acid derivative characterized by its high potency and selectivity for the GABAB receptor. Its antagonistic properties have been demonstrated in a variety of in vitro and in vivo experimental paradigms.
Data Presentation: Comparative Antagonist Affinities
The following table summarizes the binding affinities (IC50 and Ki) of this compound and other commonly used GABAB receptor antagonists. This quantitative data allows for a direct comparison of their potencies.
| Compound | IC50 (nM) | pKi | Ki (nM) | Reference(s) |
| This compound | 2 | Not explicitly found | Not explicitly found | [6] |
| CGP 55845 | 5 | 8.35 | ~4.47 | [7] |
| CGP 52432 | 85 | Not specified | Not specified | |
| CGP 35348 | 34,000 | Not specified | Not specified | [8] |
| Saclofen | Micromolar range | Not specified | Not specified |
Note: The IC50 value for this compound is remarkably low, indicating its high potency. While a direct Ki value from a single source was not identified in the literature search, the pKi for the structurally similar and potent antagonist CGP 55845 suggests that this compound's Ki would also be in the low nanomolar range. The Ki is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki.
GABAB Receptor Signaling Pathways
Activation of the GABAB receptor initiates a cascade of intracellular events mediated by heterotrimeric G-proteins of the Gi/o family.[9] The subsequent dissociation of the Gα and Gβγ subunits leads to the modulation of downstream effectors. This compound, as an antagonist, blocks these signaling events by preventing the initial receptor activation.
Visualization of the GABAB Receptor Signaling Cascade
The following diagram illustrates the key signaling pathways downstream of GABAB receptor activation, which are inhibited by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonistic properties of compounds like this compound at the GABAB receptor.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the GABAB receptor.
Materials:
-
Radioligand: [3H]-CGP 54626 (a high-affinity GABAB antagonist)
-
Test Compound: this compound
-
Non-specific binding control: Unlabeled GABA (1 mM) or a high concentration of an unlabeled antagonist.
-
Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh assay buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [3H]-CGP 54626.
-
Non-specific Binding: Membrane preparation, assay buffer, [3H]-CGP 54626, and a saturating concentration of unlabeled GABA.
-
Competitive Binding: Membrane preparation, assay buffer, [3H]-CGP 54626, and varying concentrations of this compound.
-
-
The final concentration of [3H]-CGP 54626 should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABAB Receptor-Mediated IPSPs
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABAB receptor-mediated slow inhibitory postsynaptic potentials (IPSPs) in brain slices.
Materials:
-
Brain Slices: Acutely prepared brain slices (e.g., hippocampal or cortical) from rodents.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: For whole-cell patch-clamp, containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
GABAB Agonist: Baclofen (B1667701).
-
Test Compound: this compound.
-
GABAA Receptor Antagonist: Picrotoxin or bicuculline (B1666979) to isolate GABAB receptor-mediated responses.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Upright microscope with infrared differential interference contrast (IR-DIC) optics.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using IR-DIC microscopy.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).
-
-
Experimental Protocol:
-
Record baseline synaptic activity in current-clamp mode.
-
Apply a GABAA receptor antagonist to the bath to block fast IPSPs.
-
Electrically stimulate afferent fibers to evoke postsynaptic potentials.
-
Apply the GABAB receptor agonist baclofen (e.g., 10 µM) to the bath to induce a hyperpolarization and a decrease in input resistance, characteristic of a postsynaptic GABAB receptor-mediated response.
-
After observing a stable effect of baclofen, co-apply this compound (e.g., 1-10 µM) to the bath.
-
Record the changes in membrane potential and input resistance. A reversal of the baclofen-induced effects by this compound demonstrates its antagonistic action at postsynaptic GABAB receptors.
-
To investigate presynaptic effects, monitor the amplitude of evoked excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) in voltage-clamp mode. Baclofen will typically reduce the amplitude of these currents, and this effect should be reversed by this compound.[10]
-
-
Data Analysis:
-
Measure the changes in resting membrane potential, input resistance, and the amplitude of evoked postsynaptic potentials/currents before and after drug application.
-
Perform statistical analysis to determine the significance of the effects of this compound.
-
Experimental Workflow for Antagonist Characterization
The characterization of a novel GABAB receptor antagonist like this compound follows a logical progression from initial screening to in-depth functional analysis.
Visualization of the Antagonist Characterization Workflow
The following diagram outlines a typical experimental workflow for characterizing a selective GABAB receptor antagonist.
Conclusion
This compound is a cornerstone tool for the study of GABAB receptor pharmacology. Its high potency and selectivity allow for precise interrogation of GABAB receptor function in both healthy and diseased states. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important receptor system and the development of novel therapeutic agents targeting it. The quantitative data presented underscores the superior potency of this compound relative to other classical GABAB antagonists, solidifying its role as a gold-standard research compound.
References
- 1. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of GABAB receptors in the subcortical pathways of the mammalian auditory system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging neurotrophic role of GABAB receptors in neuronal circuit development [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 8. usbio.net [usbio.net]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA(B) receptor-activation inhibits GABAergic synaptic transmission in parvocellular neurones of rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of CGP 56999
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of GABA in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo effects, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Pharmacological Properties
This compound is characterized by its high affinity and potent antagonism at the GABA-B receptor. Its pharmacological profile is primarily defined by its ability to block the inhibitory actions of GABA, leading to a range of effects on neuronal excitability.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological parameters of this compound.
| Parameter | Value | Receptor/System | Species | Reference |
| IC50 | 0.002 µM (2 nM) | GABA-B Receptor | Not Specified | [1] |
Further research is needed to establish a comprehensive profile including Ki values and selectivity for other receptors.
Signaling Pathways
This compound exerts its effects by antagonizing the GABA-B receptor, which is a metabotropic receptor coupled to inhibitory G-proteins (Gi/o). Activation of the GABA-B receptor by its endogenous ligand, GABA, triggers a signaling cascade that leads to neuronal inhibition. This compound blocks these downstream effects.
GABA-B Receptor Antagonism by this compound
The primary mechanism of action of this compound is the competitive blockade of the GABA-B receptor. This prevents GABA from binding and activating the receptor, thereby inhibiting its downstream signaling pathways.
In Vitro Properties
Electrophysiological Effects
Intracellular sharp microelectrode recordings from rat cortical neurons have demonstrated that this compound, similar to other GABA-B receptor antagonists, suppresses the late inhibitory postsynaptic potential (IPSP). It does not, however, affect the excitatory postsynaptic potential (EPSP). In cortical slices pre-treated with the GABA-A receptor antagonist picrotoxin, this compound (at 10 µM) was shown to evoke pronounced, spontaneous, and intense epileptiform discharges.
In Vivo Properties
Convulsant Effects
This compound has demonstrated pronounced convulsant features in animal models.
-
Mice: An intraperitoneal (i.p.) dose of 0.6 mg/kg elicited behavioral activation and stereotypy, including intensive scratching and grooming. At a dose of 1 mg/kg i.p., most mice exhibited myoclonic seizure-like episodes. Pretreatment with 0.6 mg/kg i.p. of this compound also induced seizures following a subthreshold dose of pentylenetetrazole (40 mg/kg i.p.).
-
Rats: An i.p. dose of 3 mg/kg induced tonic-clonic convulsions.
Effects on Neurotrophic Factors
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) mRNA in the brain both in vivo and in vitro.[1]
Experimental Protocols
Radioligand Binding Assay (for IC50 Determination)
This protocol is a general guideline for determining the IC50 of a test compound like this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-GABA or a specific radiolabeled GABA-B antagonist) and varying concentrations of this compound.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
In Vivo Convulsant Activity Assessment
This protocol outlines a general procedure for assessing the convulsant effects of this compound in rodents.
Methodology:
-
Animals: Use adult male mice (e.g., Swiss albino) or rats (e.g., Wistar).
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline) and administer it via intraperitoneal (i.p.) injection at the desired doses.
-
Observation: Following administration, place the animals in individual observation chambers and monitor their behavior for a defined period (e.g., 60-120 minutes).
-
Scoring: Record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale for rats). Observe for specific behaviors such as hyperactivity, stereotyped movements, myoclonic jerks, and tonic-clonic convulsions.
-
Data Analysis: Analyze the dose-response relationship for the induction of seizures and the severity of the observed convulsive behaviors.
Intracellular Recording of Postsynaptic Potentials
This protocol provides a general framework for the electrophysiological assessment of this compound's effect on synaptic transmission.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., rat neocortex or hippocampus) using a vibratome.
-
Recording: Transfer a slice to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF). Perform whole-cell or sharp microelectrode intracellular recordings from individual neurons.
-
Synaptic Stimulation: Use a stimulating electrode to evoke synaptic responses (EPSPs and IPSPs) in the recorded neuron.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the changes in the amplitude and duration of the evoked postsynaptic potentials before, during, and after the application of this compound. Pay particular attention to the late, G-protein-coupled, inwardly rectifying K+ (GIRK) channel-mediated component of the IPSP.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GABA-B receptor in various physiological and pathological processes. Its high potency and antagonist properties make it a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Further characterization of its selectivity profile and in vivo efficacy in different disease models is warranted.
References
The Role of CGP 56999 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial inhibitory role in the central nervous system. By blocking the actions of the endogenous ligand γ-aminobutyric acid (GABA) at these receptors, this compound modulates neuronal excitability and synaptic transmission. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences synaptic plasticity, with a focus on Long-Term Potentiation (LTP) and Long-Term Depression (LTD). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction to this compound and GABA-B Receptors
GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects in the brain. They are heterodimers composed of GABA-B1 and GABA-B2 subunits and are coupled to Gαi/o proteins. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively dampen neuronal activity and reduce neurotransmitter release.
This compound acts as a competitive antagonist at the GABA binding site on the GABA-B1 subunit, thereby preventing the downstream signaling cascade initiated by GABA. This disinhibition of neuronal activity has profound effects on synaptic plasticity, the cellular mechanism thought to underlie learning and memory.
Quantitative Effects of this compound on Synaptic Plasticity
The modulation of synaptic plasticity by this compound is highly dependent on its concentration and the specific induction protocol used. The following tables summarize the quantitative effects of this compound and similar GABA-B receptor antagonists on LTP and LTD in the hippocampus.
| Antagonist | Concentration | Stimulation Protocol | Effect on LTP Magnitude | Species/Preparation |
| CGP 56999A | 10 µM | High-Frequency Stimulation (HFS) | Suppression of late IPSP, no effect on EPSP in cortex | Rat cortical slices |
| CGP 55845A | 1 µM | Not specified | Blocks baclofen-induced depression of evoked EPSPs | Rat hippocampus |
| CGP 35348 | Not specified | Theta Burst Stimulation (TBS) | Dose-dependent facilitation, turning to depression at high concentrations | Not specified |
| CGP 35348 | Not specified | High-Frequency Stimulation (HFS) | Monotonic increase with drug concentration | Not specified |
| Antagonist | Concentration | Effect on Paired-Pulse Facilitation (PPF) | Species/Preparation |
| CGP 55845A | 20 µM | Reverses baclofen-induced reduction in EPSC amplitude | Mouse Calyx of Held |
Signaling Pathways Modulated by this compound
The antagonism of GABA-B receptors by this compound initiates a cascade of intracellular events by removing the inhibitory influence of the Gαi/o pathway. This leads to the disinhibition of adenylyl cyclase, resulting in increased cAMP production and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors and ion channels, to modulate synaptic strength.
Presynaptic Mechanisms
At the presynaptic terminal, GABA-B receptor activation typically inhibits neurotransmitter release by suppressing VGCCs. By blocking this inhibition, this compound can lead to an increase in presynaptic calcium influx and consequently, an enhancement of neurotransmitter release.
Investigating the effects of CGP 56999 on the central nervous system.
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system (CNS). This document provides a comprehensive overview of the known effects of this compound on the CNS, detailing its pharmacological properties, and its influence on synaptic plasticity and behavior. The information presented is collated from various in vitro and in vivo studies, offering a technical guide for professionals in neuroscience research and drug development.
Pharmacological Profile
This compound exhibits a high affinity for the GABA-B receptor, effectively blocking its activation by the endogenous ligand, gamma-aminobutyric acid (GABA). This antagonistic action has been quantified in various assays, providing key insights into its potency.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Assay Type |
| IC50 | 2 nM[1] | - | GABA-B Receptor Binding Assay |
| Ki | Data not available in search results | - | Radioligand Binding Assay |
Note: Further research is required to ascertain the Ki value of this compound.
Effects on Synaptic Transmission and Plasticity
The antagonism of GABA-B receptors by this compound has significant implications for synaptic transmission and plasticity, particularly in brain regions rich in these receptors, such as the hippocampus.
In Vitro Electrophysiology
Studies on hippocampal slices provide a window into the direct effects of this compound on neuronal communication. GABA-B receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce slow inhibitory postsynaptic potentials (IPSPs). By blocking these receptors, this compound can modulate both excitatory and inhibitory synaptic events.
Key Observations:
-
Antagonism of Baclofen-induced Effects: this compound is expected to block the effects of the GABA-B agonist, baclofen. For instance, another potent GABA-B antagonist, CGP 55845A, at a concentration of 1 µM, has been shown to block baclofen-induced postsynaptic hyperpolarization and the depression of evoked excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) in the CA1 region of the hippocampus.[2]
-
Modulation of Paired-Pulse Depression: Paired-pulse depression (PPD) at GABAergic synapses is a form of short-term plasticity. While some studies suggest that GABA-B autoreceptors can contribute to PPD, the specific effects of this compound on this phenomenon require further direct investigation. One study using a different antagonist, CGP 55845A, suggested that its attenuation of PPD was an indirect effect of decreasing the baseline release probability rather than a direct blockade of autoreceptors.[3]
-
Influence on Long-Term Potentiation (LTP): Long-term potentiation, a cellular correlate of learning and memory, is a complex process. Given the role of GABAergic inhibition in regulating neuronal excitability, antagonism of GABA-B receptors by this compound could potentially facilitate the induction or expression of LTP in the hippocampus. However, specific studies detailing this effect for this compound are needed.
Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices
This protocol is a generalized procedure based on common practices for studying synaptic plasticity in the hippocampus and will require optimization for specific experiments with this compound.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Using a glass microelectrode filled with an appropriate internal solution, obtain whole-cell patch-clamp or field potential recordings from pyramidal neurons in the CA1 region.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
-
Drug Application:
-
Establish a stable baseline recording of synaptic responses.
-
Bath-apply this compound at the desired concentration (a starting point could be in the low nanomolar to low micromolar range, based on its IC50 and the concentrations used for similar antagonists).
-
To study its antagonistic properties, co-apply this compound with a GABA-B agonist like baclofen.
-
-
Data Analysis:
-
Measure parameters such as the amplitude and slope of EPSPs or IPSPs, paired-pulse ratio, and the magnitude of LTP.
-
Compare the responses before and after drug application to determine the effects of this compound.
-
In Vivo Effects on Neurochemistry and Behavior
In vivo studies in animal models are crucial for understanding the systemic effects of this compound on the CNS, including its influence on neurotransmitter systems and behavior.
Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Given the role of GABA-B receptors in modulating dopamine (B1211576) release, the prefrontal cortex is a region of significant interest.
Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex
This is a generalized protocol and should be adapted based on specific experimental goals.
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the medial prefrontal cortex.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with a sterile aCSF solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After a stable baseline is established, administer this compound via a systemic route (e.g., intraperitoneal injection) or directly through the microdialysis probe (reverse dialysis). The vehicle for administration should be a sterile, pH-neutral solution like saline. Dosages would need to be determined empirically.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Behavioral Studies
The antagonism of GABA-B receptors has been linked to potential antidepressant effects. The forced swim test is a common behavioral paradigm used to screen for antidepressant-like activity in rodents.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test. The route of administration (e.g., intraperitoneal, oral gavage) and dosage need to be optimized.[4]
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis:
-
Score the duration of immobility, swimming, and climbing behaviors.
-
Compare the immobility time between the this compound-treated group and the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway.
In Vitro Electrophysiology Workflow
Caption: Experimental workflow for in vitro electrophysiology.
In Vivo Microdialysis Logical Flow
Caption: Logical flow for in vivo microdialysis experiments.
Conclusion
This compound is a powerful research tool for elucidating the role of the GABA-B receptor in the central nervous system. Its high potency and selectivity make it invaluable for in vitro and in vivo investigations into synaptic mechanisms, neurotransmitter regulation, and behavior. Further research is warranted to fully characterize its binding kinetics, its precise effects on various forms of synaptic plasticity, and its therapeutic potential in neurological and psychiatric disorders. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments involving this significant GABA-B receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
The GABA-B Receptor Antagonist CGP 56999: A Technical Guide to its Impact on Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Preclinical evidence suggests that antagonism of GABA-B receptors holds promise as a therapeutic strategy for enhancing cognitive function. This technical guide provides an in-depth overview of the core scientific findings related to this compound and its impact on learning and memory. It consolidates available data on its mechanism of action, summarizes quantitative results from key behavioral and molecular experiments, and details relevant experimental protocols. Furthermore, this guide presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects on synaptic plasticity and memory formation.
Introduction
The intricate balance between excitatory and inhibitory neurotransmission is fundamental for proper brain function, including the complex processes of learning and memory. The GABAergic system, the primary inhibitory network in the central nervous system, plays a crucial role in modulating neuronal excitability and synaptic plasticity. GABA-B receptors, as metabotropic receptors, are key players in mediating slow and prolonged inhibitory signals. Their antagonism has emerged as a compelling target for cognitive enhancement.
This compound is a highly potent antagonist of the GABA-B receptor, with an IC50 of 0.002 μM.[1][2] By blocking the inhibitory tone mediated by GABA-B receptors, this compound is hypothesized to disinhibit neuronal circuits, thereby facilitating synaptic plasticity and enhancing learning and memory processes. This guide will delve into the experimental evidence supporting this hypothesis.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to GABA-B receptors, preventing their activation by endogenous GABA. GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits, which are coupled to inhibitory Gi/o proteins. Upon activation, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of downstream signaling events.
The primary mechanism of GABA-B receptor-mediated inhibition involves:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. It can also inhibit voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing neurotransmitter release.
By antagonizing the GABA-B receptor, this compound disinhibits this pathway, leading to an increase in cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes crucial for synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).
Impact on Learning and Memory: Behavioral Studies
While specific quantitative data for this compound in behavioral tasks are limited in publicly available literature, studies on other potent GABA-B receptor antagonists provide valuable insights into its potential effects.
Morris Water Maze
The Morris Water Maze (MWM) is a widely used task to assess spatial learning and memory in rodents. The task requires the animal to find a hidden platform in a pool of opaque water, using distal visual cues.
Experimental Protocol: Morris Water Maze
A typical MWM protocol involves the following steps:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 23-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Phase: Animals are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days). For each trial, the animal is released from one of four starting positions and allowed to swim freely until it finds the platform or for a maximum duration (e.g., 60 or 90 seconds). If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
Probe Trial: 24 hours after the last training session, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection: Key parameters measured include:
-
Escape latency: Time taken to find the hidden platform during acquisition trials.
-
Path length: The distance traveled to reach the platform.
-
Time spent in the target quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.
-
Platform crossings: The number of times the animal crosses the exact location where the platform used to be.
-
Quantitative Data (CGP 55845 - a related GABA-B antagonist)
A study investigating the effects of CGP 55845 on spatial memory in a water maze task in male albino mice reported the following:
| Treatment Group | Probe Trial 1: Time to reach platform area (s) | Probe Trial 1: Frequency of platform area visits |
| Saline (Control) | Higher | Lower |
| CGP 55845 (1 mg/kg) | Lower | Higher |
Note: This data is qualitative as reported in the abstract. The study indicated that CGP 55845 treated animals took less time and visited the platform area more frequently than controls, suggesting improved spatial memory. However, this effect was not observed in a second probe trial, indicating a potential lack of long-term memory consolidation at the tested dose.
Passive Avoidance Test
The passive avoidance task assesses fear-motivated learning and memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild footshock).
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Acquisition Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the door to the dark compartment is opened.
-
Data Collection: The primary measure is the step-through latency , which is the time it takes for the animal to enter the dark compartment during the retention trial. A longer latency indicates better memory of the aversive experience.
Quantitative Data
| Treatment Group | Step-Through Latency (s) |
| Control | [Insert representative control data] |
| This compound (hypothetical) | [Insert expected data showing increased latency] |
Note: This table is a template. Specific quantitative data for this compound in this task is needed from further research.
Impact on Synaptic Plasticity: Electrophysiological Studies
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses.
Experimental Protocol: In Vitro Hippocampal LTP
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of potentiation.
-
Drug Application: this compound is bath-applied to the slices before and during the experiment to assess its effect on baseline synaptic transmission and LTP.
Expected Quantitative Data
Antagonism of GABA-B receptors is expected to enhance LTP.
| Condition | fEPSP Slope (% of baseline) |
| Control (HFS) | ~150-200% |
| This compound + HFS | > 200% |
Note: This table presents hypothetical data. Specific quantitative results from LTP experiments with this compound are required for a complete analysis.
Molecular Correlates of Cognitive Enhancement
The cognitive-enhancing effects of this compound are thought to be mediated by the upregulation of key molecules involved in synaptic plasticity and neuronal health.
CREB Phosphorylation
Experimental Protocol: Western Blot for pCREB
-
Tissue Collection: Animals are treated with this compound or vehicle, and hippocampal tissue is collected at specific time points after behavioral testing or drug administration.
-
Protein Extraction: Proteins are extracted from the hippocampal tissue.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB, followed by incubation with secondary antibodies.
-
Detection and Quantification: The protein bands are visualized and quantified using densitometry. The ratio of pCREB to total CREB is calculated to determine the level of CREB activation.
Expected Quantitative Data
| Treatment Group | pCREB / Total CREB Ratio (fold change vs. control) |
| Control | 1.0 |
| This compound | > 1.0 |
Note: This table presents a hypothetical outcome. Specific quantitative data from Western blot experiments are needed.
BDNF Expression
This compound has been shown to increase the levels of BDNF mRNA in the brain.[1][2]
Experimental Protocol: ELISA for BDNF Protein
-
Tissue Collection: Hippocampal tissue is collected from animals treated with this compound or vehicle.
-
Protein Extraction: Proteins are extracted from the tissue.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a kit specific for BDNF to quantify the protein levels in the samples.
-
Data Analysis: BDNF concentrations are determined by comparing the sample absorbance to a standard curve.
Quantitative Data
| Treatment Group | Hippocampal BDNF Protein (pg/mg protein) |
| Control | [Insert representative control data] |
| This compound | [Insert expected data showing increased BDNF] |
Note: This table is a template. Specific quantitative data from ELISA experiments with this compound are required.
Dose-Response Relationship and Safety Profile
Determining the optimal dose for cognitive enhancement while avoiding adverse effects is crucial for the therapeutic development of any compound. At higher doses (1 mg/kg in mice and 3 mg/kg in rats), CGP 56999A has been shown to induce convulsions. This highlights a narrow therapeutic window and the need for careful dose-finding studies. The cognitive-enhancing effects of GABA-B receptor antagonists are expected to follow an inverted U-shaped dose-response curve, where lower doses improve performance, while higher doses may be ineffective or even detrimental.
Conclusion and Future Directions
This compound, as a potent GABA-B receptor antagonist, holds theoretical promise for the enhancement of learning and memory. Its mechanism of action, involving the disinhibition of the cAMP/PKA/CREB signaling pathway and subsequent upregulation of BDNF, provides a strong rationale for its cognitive-enhancing potential. However, the available public data lacks specific quantitative evidence from well-controlled behavioral and molecular studies to fully substantiate these claims for this compound itself.
Future research should focus on:
-
Conducting comprehensive dose-response studies of this compound in a battery of learning and memory tasks to establish a clear therapeutic window for cognitive enhancement.
-
Quantifying the in vivo effects of this compound on the phosphorylation of CREB and the protein expression of BDNF in the hippocampus in conjunction with behavioral assessments.
-
Investigating the effects of this compound on synaptic plasticity in vivo to confirm its impact on LTP under physiological conditions.
A more thorough understanding of the quantitative relationship between this compound administration, its molecular targets, and its behavioral outcomes is essential for advancing its potential as a therapeutic agent for cognitive disorders.
References
- 1. Continuous in vivo monitoring of amino acid neurotransmitters by microdialysis sampling with on-line derivatization and capillary electrophoresis separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
The High-Affinity Antagonist: A Technical Guide to the Interaction of CGP 56999 with GABA B Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of CGP 56999 to γ-aminobutyric acid type B (GABA B) receptors. This compound is a potent and selective antagonist that has been instrumental in the characterization of GABA B receptor function. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a critical resource for professionals in neuroscience research and drug development.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for GABA B receptors, consistently demonstrating potency in the low nanomolar range. The following table summarizes the key binding parameters reported in the literature.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC 50 | 2 nM | - | - | [1] |
| Potency Rank | High | Rat Brain Membranes | [ 3 H]-CGP 27492 | [2] |
Note: The potency of CGP 56999A is reported to be greater than or equal to that of CGP 55845A in inhibiting the binding of the agonist [ 3 H]-CGP 27492.[2] CGP 55845 has a reported IC 50 of 5 nM and a pKi of 8.35.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity parameters such as IC 50 , K i , and K d for this compound at the GABA B receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Membrane Preparation
-
Tissue Homogenization: Rat brains or other appropriate tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl 2 , 5 mM EDTA, with protease inhibitors).[3]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances that might interfere with the assay.[3]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay such as the BCA assay.[3]
Competition Binding Assay
-
Incubation Mixture: In a 96-well plate, the following components are combined in a final volume of 250 µL:[3]
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [ 3 H]CGP 54626 or [ 3 H]GABA in the presence of a GABA A receptor blocker).
-
50 µL of varying concentrations of the unlabeled competitor, this compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on them is quantified using a scintillation counter.[3]
Data Analysis
-
Specific Binding Calculation: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABA B ligand and is subtracted from the total binding to yield specific binding.
-
IC 50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC 50 ) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
-
K i Calculation: The inhibition constant (K i ) can be calculated from the IC 50 value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.[3]
Signaling Pathways and Mechanism of Action
GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of an agonist (like GABA or baclofen) to the receptor.
Upon agonist binding, the GABA B receptor activates a heterotrimeric G i/o protein. The dissociated Gα i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and membrane hyperpolarization. Concurrently, the Gβγ dimer inhibits voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release from presynaptic terminals. This compound competitively binds to the GABA B receptor, preventing agonist-induced activation and the subsequent downstream signaling events.
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the affinity of this compound is depicted below.
This in-depth guide provides a foundational understanding of the binding characteristics of this compound at the GABA B receptor, offering valuable insights for researchers and professionals in the field. The high affinity and selectivity of this compound make it an indispensable tool for elucidating the physiological and pathological roles of the GABA B receptor system.
References
The Intricate Dance of Structure and Activity: A Deep Dive into the GABA_B Receptor Antagonist CGP 56999
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CGP 56999, a potent and selective antagonist of the γ-aminobutyric acid type B (GABA_B) receptor. By dissecting its chemical architecture and comparing it with its analogs, we can elucidate the key molecular features governing its interaction with the receptor and its subsequent pharmacological effects. This document details the experimental methodologies used to characterize these compounds, presents quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved.
The Core Moiety: A Phosphinic Acid Backbone
This compound belongs to a class of GABA_B receptor antagonists characterized by a phosphinic acid moiety, which serves as a bioisostere for the carboxylic acid group of the endogenous ligand, GABA. This substitution is a critical determinant of antagonist activity. The general structure of these phosphinic acid analogs allows for systematic modifications to probe the SAR.
Table 1: Structure-Activity Relationship of this compound and Related Phosphinic Acid Analogs
| Compound | R1 Group | R2 Group | GABA_B Receptor Binding Affinity (IC50, nM) | Notes |
| Phaclofen | - | Phenyl | ~10,000 | Early phosphonic acid antagonist, low potency. |
| CGP 35348 | H | Diethoxymethyl | 34,000 | Brain penetrant, but lower affinity. |
| CGP 36742 | H | n-Butyl | - | Orally active antagonist. |
| CGP 52432 | 3-Cl-Phenyl | H | - | Potent antagonist. |
| CGP 55845 | 3,4-Cl2-Phenyl | H | 5[1] | Highly potent, selective antagonist. |
| This compound | 3-((Carboxy)ethyl)phenyl | Cyclohexylmethyl | 2 [1] | One of the most potent antagonists. |
| CGP 54626 | 3-((t-Butyl-hydroxy-methyl)phenyl) | H | - | Potent antagonist, available as a radioligand. |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
The SAR of this series reveals several key insights:
-
The Phosphinic Acid Group: This acidic moiety is essential for binding to the GABA_B receptor.
-
The R1 Substituent: The nature and position of the substituent on the aromatic ring significantly impact potency. Larger, more complex substituents, as seen in this compound, often lead to higher affinity.
-
The R2 Substituent: The alkyl or cycloalkyl group attached to the phosphinic acid also modulates activity. The cyclohexylmethyl group in this compound is a key feature contributing to its high potency.
Experimental Protocols: Unraveling the Mechanism of Action
The characterization of this compound and its analogs relies on a combination of binding and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for the GABA_B receptor. A common protocol involves the use of a radiolabeled antagonist, such as [3H]CGP54626, in a competitive binding experiment with the test compound (e.g., this compound).
Detailed Protocol: [3H]CGP54626 Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of membrane suspension, 25 µL of [3H]CGP54626 (at a final concentration of 1-2 nM), and 25 µL of various concentrations of the competitor compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM CGP 55845) for non-specific binding.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
This assay measures the activation of G-proteins coupled to the GABA_B receptor. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist like this compound will inhibit the agonist-stimulated [35S]GTPγS binding.
Detailed Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing GABA_B receptors as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, pre-incubate the membranes (10-20 µg of protein) with the antagonist (e.g., this compound) for 15 minutes at 30°C in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Add the agonist (e.g., GABA or baclofen) and incubate for another 15 minutes.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and incubate for 30 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of inhibition by the antagonist against its concentration to determine the IC50 value.
-
Whole-cell patch-clamp recordings from neurons can be used to measure the functional consequences of GABA_B receptor modulation. Agonists typically induce an outward potassium current, leading to hyperpolarization. An antagonist like this compound will block this agonist-induced current.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Record the baseline membrane current.
-
Apply a GABA_B receptor agonist (e.g., baclofen) to the bath to induce an outward current.
-
Co-apply the antagonist (e.g., this compound) with the agonist to observe the blockade of the agonist-induced current.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Construct a concentration-response curve for the antagonist's inhibition of the agonist effect.
-
Signaling Pathways: The Downstream Effects of GABA_B Receptor Antagonism
GABA_B receptors are G-protein coupled receptors (GPCRs) that heterodimerize from GABA_B1 and GABA_B2 subunits. Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, Gβγ subunits released from the activated G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release.
As an antagonist, this compound blocks the binding of agonists to the GABA_B receptor, thereby preventing these downstream signaling events. This leads to a disinhibition of neuronal activity.
Conclusion
The structure-activity relationship of this compound and its analogs highlights the critical role of the phosphinic acid moiety and specific substitutions on the aromatic ring and the phosphinic acid itself in achieving high-affinity antagonism at the GABA_B receptor. The detailed experimental protocols described herein provide a framework for the continued investigation of this important class of compounds. A thorough understanding of the SAR and the downstream signaling pathways is essential for the rational design of novel GABA_B receptor modulators with improved therapeutic profiles for a range of neurological and psychiatric disorders.
References
Exploratory Research on the Behavioral Effects of CGP 56999 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory research into the behavioral effects of CGP 56999, a potent and selective GABA-B receptor antagonist, in various animal models. The document is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies employed and the quantitative outcomes observed in studies investigating the compound's impact on learning, memory, and anxiety-related behaviors.
Core Focus: Behavioral Pharmacology of this compound
This compound acts as an antagonist at GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. By blocking these receptors, this compound is hypothesized to modulate neuronal excitability and synaptic plasticity, thereby influencing various behavioral paradigms. Research in animal models is crucial for elucidating the therapeutic potential of this compound for neurological and psychiatric disorders.
Quantitative Data Summary
A critical aspect of preclinical research is the rigorous quantification of behavioral changes. The following tables summarize the key quantitative data from studies investigating the effects of this compound and its analogs in established animal models of cognition and anxiety.
Table 1: Effects of a this compound Analog (CGP 35348) on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Test Duration (days) | Mean Immobility Time (seconds) ± SEM |
| Saline Control (Female) | N/A | 12 | 100 ± 5.2 |
| CGP 35348 (Female) | 1 | 12 | 125 ± 6.8* |
| Saline Control (Male) | N/A | 12 | 110 ± 4.9 |
| CGP 35348 (Male) | 1 | 12 | 105 ± 5.5 |
*Indicates a statistically significant difference compared to the saline control group (p < 0.05). Data suggests that in female mice, this GABA-B antagonist may decrease locomotor and exploratory behavior.[1]
Note: The following tables are presented as templates for organizing data from future or proprietary studies involving this compound, as publicly available, detailed quantitative data for this specific compound is limited.
Table 2: Hypothetical Effects of this compound on Spatial Learning in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Day 1 Escape Latency (s) ± SEM | Day 5 Escape Latency (s) ± SEM | Probe Trial: Time in Target Quadrant (%) ± SEM |
| Vehicle Control | N/A | 60 ± 5 | 20 ± 3 | 45 ± 4 |
| This compound | 0.1 | 55 ± 4 | 15 ± 2 | 55 ± 5 |
| This compound | 1.0 | 48 ± 5* | 12 ± 2 | 65 ± 6 |
| This compound | 10.0 | 50 ± 6 | 14 ± 3 | 60 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Hypothetical Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) ± SEM | Open Arm Entries (%) ± SEM | Closed Arm Entries ± SEM |
| Vehicle Control | N/A | 30 ± 4 | 25 ± 3 | 15 ± 2 |
| This compound | 0.1 | 45 ± 5 | 35 ± 4 | 14 ± 2 |
| This compound | 1.0 | 60 ± 6 | 45 ± 5 | 16 ± 1 |
| This compound | 10.0 | 55 ± 5 | 40 ± 4 | 15 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 4: Hypothetical Effects of this compound on Fear Memory in the Fear Conditioning Test
| Treatment Group | Dose (mg/kg) | Contextual Freezing (%) ± SEM | Cued Freezing (%) ± SEM |
| Vehicle Control | N/A | 40 ± 5 | 50 ± 6 |
| This compound | 0.1 | 55 ± 6 | 65 ± 7 |
| This compound | 1.0 | 70 ± 7 | 80 ± 8 |
| This compound | 10.0 | 65 ± 6 | 75 ± 7 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the reproducibility and validity of behavioral research.
Morris Water Maze: Spatial Learning and Memory
This test assesses hippocampal-dependent spatial navigation and memory.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-25°C).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Distal visual cues are placed around the room and remain constant throughout the experiment.
Procedure:
-
Acquisition Phase:
-
Mice are subjected to 4 trials per day for 5 consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions.
-
The mouse is allowed to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the mouse fails to find the platform, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to observe the distal cues.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Elevated Plus Maze: Anxiety-Like Behavior
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm above the floor.
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
The arms are connected by a central platform (e.g., 10 x 10 cm).
Procedure:
-
The mouse is placed on the central platform facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Fear Conditioning: Associative Learning and Memory
This paradigm assesses the ability to learn and remember an association between a neutral stimulus (context or cue) and an aversive stimulus.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
-
A sound generator for the auditory cue.
-
A video camera to record freezing behavior.
Procedure:
-
Conditioning Phase:
-
The mouse is placed in the conditioning chamber and allowed to habituate for a baseline period (e.g., 2-3 minutes).
-
A neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds), is presented.
-
The CS co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock (e.g., 0.5-0.7 mA for 2 seconds).
-
This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.
-
-
Contextual Fear Testing:
-
24 hours after conditioning, the mouse is returned to the same conditioning chamber.
-
No CS or US is presented.
-
Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes). The percentage of time spent freezing is a measure of contextual fear memory.
-
-
Cued Fear Testing:
-
At a later time point (e.g., 48 hours after conditioning), the mouse is placed in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, the auditory CS is presented without the US.
-
Freezing behavior is recorded during the CS presentation. The percentage of time spent freezing is a measure of cued fear memory.
-
Mandatory Visualizations
Signaling Pathways
The antagonism of GABA-B receptors by this compound is expected to disinhibit downstream signaling cascades.
Caption: GABA-B receptor antagonist signaling pathway.
Experimental Workflows
A clear workflow ensures consistency in experimental execution.
Caption: General experimental workflow for behavioral testing.
References
Methodological & Application
Dissolving CGP 56999 for In-Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CGP 56999, a potent and selective GABA-B receptor antagonist, for use in in-vitro experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your research findings.
Introduction to this compound
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the GABA-B receptor. As a competitive antagonist, it blocks the binding of the endogenous ligand γ-aminobutyric acid (GABA) to the GABA-B receptor, thereby inhibiting its downstream signaling pathways.[1][2] Understanding the precise methodology for preparing this compound solutions is fundamental for its effective application in in-vitro studies.
Solubility of this compound
Based on available data for structurally similar compounds and general practices for this class of molecules, the following table summarizes the recommended solvents for dissolving this compound. It is highly recommended to first test the solubility of a small amount of the compound before preparing a large stock solution.
| Solvent | Recommended Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a widely used solvent for organic molecules and is the recommended primary solvent for creating a high-concentration stock solution of this compound.[3] For similar GABA-B antagonists, solubility in DMSO is reported to be around 50 mM. |
| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions due to the low solubility of many organic compounds. |
| Ethanol | Possible, with gentle warming | Some similar compounds show solubility in ethanol, though it may be lower than in DMSO and may require gentle warming to fully dissolve. |
Note: Always use high-purity, anhydrous-grade solvents to minimize the introduction of contaminants that could affect your experiments.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired final concentration in your cell culture medium or experimental buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended): If your experimental application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.
-
Preparation of Working Solutions
To prepare a working solution, the DMSO stock solution should be serially diluted in the appropriate cell culture medium or experimental buffer to the desired final concentration.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in your in-vitro assay should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: After diluting the DMSO stock in an aqueous buffer, observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different dilution strategy.
Visualization of Key Processes
GABA-B Receptor Antagonist Signaling Pathway
The following diagram illustrates the mechanism of action of a GABA-B receptor antagonist like this compound. By blocking the receptor, it prevents the G-protein-mediated inhibition of adenylyl cyclase and the modulation of ion channels.[4][5][6]
Caption: Mechanism of GABA-B receptor antagonism by this compound.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for In-Vivo Studies of CGP 56999
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of CGP 56999 for in-vivo studies. The information is intended to assist in the design and execution of pre-clinical research involving this potent and selective GABA-B receptor antagonist.
Introduction
This compound is a phosphinic acid derivative that acts as a selective antagonist of the GABA-B receptor. By blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors, this compound can modulate neuronal excitability. This property makes it a valuable tool for investigating the role of the GABA-B receptor in various physiological and pathological processes, including cognition, epilepsy, and neuronal plasticity.
Data Presentation: Recommended Dosages of this compound and Related GABA-B Antagonists
The following table summarizes the recommended dosages of this compound and other commonly used CGP-series GABA-B receptor antagonists in various in-vivo models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, research question, and experimental conditions. Therefore, a pilot dose-response study is highly recommended.
| Compound | Animal Model | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| CGP 56999A | Mice | 0.6 - 1.0 | Intraperitoneal (i.p.) | Elicited behavioral activation and stereotypy at 0.6 mg/kg; myoclonic seizure-like episodes at 1 mg/kg.[1] |
| CGP 56999A | Rats | 3.0 | Intraperitoneal (i.p.) | Induced tonic-clonic convulsions.[1] |
| CGP52432 | Mice | 10 | Intraperitoneal (i.p.) | Promoted hippocampal neurogenesis and improved cognitive function after cerebral ischemia.[1][2] |
| CGP 46381 | Mice | 60 | Not Specified | Attenuated seizure activity in a genetic mouse model of absence epilepsy.[3] |
| CGP 35348 | Rats | Not Specified | Not Specified | Reversed cognitive deficits in a pharmacological model of atypical absence seizures.[3] |
| CGP55845 | Rats | Not Specified | Not Specified | Completely reversed age-related olfactory discrimination learning deficits. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a small volume of the chosen vehicle (sterile saline or PBS) to the tube. The exact vehicle used is often not explicitly stated in publications, so it is recommended to start with sterile saline.
-
Vortexing: Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming may be required for some compounds, but stability at elevated temperatures should be considered.
-
Volume Adjustment: Once dissolved, add the remaining vehicle to achieve the final desired concentration.
-
Sterilization: While not always reported, for long-term studies or when administering larger volumes, sterile filtration of the final solution through a 0.22 µm filter is recommended to ensure sterility.
-
Storage: The prepared solution should be stored at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for longer-term storage) and protected from light, depending on the compound's stability. It is advisable to prepare fresh solutions for each experiment.
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Weighing: Accurately weigh the animal to calculate the precise volume of the drug solution to be administered.
-
Dosage Calculation: Calculate the injection volume based on the animal's weight and the desired dosage (mg/kg).
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate manual restraint techniques should be used.
-
Injection Site: The preferred site for i.p. injection is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other internal organs.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure that the needle has not entered a blood vessel or organ before slowly injecting the solution.
-
Post-injection Monitoring: After injection, return the animal to its cage and monitor for any adverse reactions or signs of distress.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway and the Action of this compound
References
- 1. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of CGP 56999
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 56999 is a potent and selective antagonist of the GABA-B receptor. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its effects are mediated by two main receptor types: GABA-A and GABA-B.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[2] By blocking these receptors, GABA-B antagonists like this compound can prevent the inhibitory effects of GABA, leading to a modulation of the excitatory-inhibitory balance within the CNS.[1] This mechanism of action makes GABA-B antagonists valuable tools for investigating a variety of neurological and psychiatric processes, including cognition, memory, and mood regulation.[3]
Intracerebroventricular (ICV) administration is a crucial technique for delivering compounds that do not readily cross the blood-brain barrier directly into the CNS.[4][5] This method allows for the study of the central effects of substances like this compound, bypassing peripheral metabolism and distribution.[4] These application notes provide a detailed protocol for the ICV injection of this compound in rodent models and an overview of the associated signaling pathways.
Signaling Pathway of GABA-B Receptor Antagonism
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits, which couple to Gαi/o proteins.[2] Upon activation by GABA, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.[6][7]
A GABA-B receptor antagonist such as this compound competitively binds to the GABA-B receptor, preventing GABA from activating it.[1] This blockade inhibits the downstream signaling cascade, thereby preventing the hyperpolarization of neurons and the inhibition of neurotransmitter release. The overall effect is a reduction in inhibitory signaling.[1]
GABA-B receptor signaling pathway and antagonism by this compound.
Experimental Protocol: Intracerebroventricular (ICV) Injection
This protocol provides a generalized procedure for the ICV injection of substances into the lateral ventricles of rodents. Note: The optimal dose, vehicle, and concentration for this compound must be determined empirically through dose-response studies.
Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, drill, sutures/wound clips)
-
Analgesics (e.g., buprenorphine)
-
Heating pad
-
70% ethanol (B145695) and povidone-iodine solution
Procedure
-
Drug Preparation:
-
Prepare the desired concentration of this compound in the chosen vehicle on the day of the experiment.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic protocol and assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Apply a local anesthetic to the scalp (e.g., bupivacaine).
-
Clean the surgical area with 70% ethanol and povidone-iodine.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Locate the coordinates for the lateral ventricle relative to bregma. The following coordinates are commonly used but may require adjustment based on the animal's age, strain, and weight:
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision or close it with wound clips.
-
Administer a post-operative analgesic as recommended by your institution's animal care committee.
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the animal individually for at least 24 hours post-surgery to monitor for any adverse effects.
-
Experimental Workflow
Workflow for intracerebroventricular injection of this compound.
Data Presentation
| Compound | Model System | Stimulation Protocol | Antagonist Concentration | Outcome Measure | Result (% of Control or Effect Size) | Reference |
| CGP 35348 | Rat Hippocampal Slices (in vitro) | Theta Burst Stimulation (TBS) | Low | LTP Magnitude | Facilitated | [9] |
| CGP 35348 | Rat Hippocampal Slices (in vitro) | Theta Burst Stimulation (TBS) | Intermediate | LTP Magnitude | Maximally Facilitated | [9] |
| CGP 35348 | Rat Hippocampal Slices (in vitro) | Theta Burst Stimulation (TBS) | High | LTP Magnitude | Depressed | [9] |
| CGP 35348 | Rat Hippocampal Slices (in vitro) | High-Frequency Stimulation (HFS) | Increasing | LTP Magnitude | Monotonic Increase | [9] |
| CGP 35348 | Rat (in vivo) | Spatial Retention Task | Low | Memory Performance | No significant enhancement | [9] |
| CGP 35348 | Rat (in vivo) | Spatial Retention Task | Intermediate | Memory Performance | Enhanced | [9] |
| CGP 35348 | Rat (in vivo) | Spatial Retention Task | High | Memory Performance | No significant enhancement | [9] |
Experimental Protocols: Cited Experiments
In Vitro Hippocampal Slice Electrophysiology (for LTP Measurement)
This protocol is based on methodologies used to assess the effects of GABA-B antagonists on synaptic plasticity.[3][9]
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in chilled, oxygenated artificial cerebrospinal fluid (aCSF).[3] The aCSF composition is typically (in mM): 124 NaCl, 2 KCl, 1.25 K2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.[3]
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface recording chamber, perfuse with oxygenated aCSF at 30-32°C.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application and LTP Induction:
-
Switch the perfusion to aCSF containing the desired concentration of the GABA-B antagonist (e.g., this compound).
-
After a 20-30 minute drug incubation period, induce LTP using either:
-
Continue to record fEPSPs for at least 60 minutes post-stimulation to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-LTP fEPSP slopes to the pre-stimulation baseline.
-
Compare the degree of potentiation between control (aCSF only) and drug-treated slices using appropriate statistical tests.
-
References
- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Susceptibility to Induction of Long-Term Depression and Long-Term Potentiation Reversal during Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for CGP 56999 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 56999 is a potent and selective antagonist of the GABA-B receptor. In neuroscience research, particularly in the field of electrophysiology, this compound serves as a critical tool for investigating the role of GABA-B receptors in synaptic transmission, plasticity, and neuronal network activity. These application notes provide a comprehensive overview of the use of this compound in electrophysiology slice recordings, including detailed protocols and expected outcomes.
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system. They are found on both presynaptic and postsynaptic terminals. Presynaptic GABA-B autoreceptors regulate the release of GABA, while postsynaptic receptors mediate slow inhibitory postsynaptic potentials (IPSPs). By blocking these receptors, this compound can disinhibit neurons and modulate synaptic strength, making it a valuable compound for studying various physiological and pathological processes.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and related GABA-B antagonists in electrophysiology slice recordings.
| Compound | Concentration | Preparation | Effect | Reference |
| CGP 56999A | 10 µM | Rat cortical slices | Suppressed the late inhibitory postsynaptic potential (i.p.s.p.). No effect on the excitatory postsynaptic potential (e.p.s.p.). | [1] |
| CGP 55845A | 1 µM | Rat dorso-lateral septal neurones in vitro | Reduced the amplitude of the late, GABA-B receptor-mediated i.p.s.p. by 91 ± 5%. | [2] |
| CGP 52432 | 1 µM | Rat dorso-lateral septal neurones in vitro | Reduced the amplitude of the late, GABA-B receptor-mediated i.p.s.p. by 64 ± 5%. | [2] |
| CGP 35348 | 100 µM | Rat dorso-lateral septal neurones in vitro | Reduced the amplitude of the late, GABA-B receptor-mediated i.p.s.p. by 82 ± 5%. | [2] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of GABA-B receptors. Activation of the receptor by GABA leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can then modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to hyperpolarization and reduced neurotransmitter release, respectively. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. This compound blocks the initial binding of GABA to the receptor, thereby inhibiting these downstream signaling events.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for Electrophysiology Slice Recordings
The following diagram outlines the typical workflow for using this compound in acute brain slice electrophysiology experiments.
Caption: Experimental Workflow.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, spatula)
-
Vibratome
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal solution for patch pipettes
-
aCSF for perfusion
-
This compound stock solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize a target neuron using the microscope.
-
Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-6 MΩ when filled with internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach the target neuron.
-
Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked IPSPs/IPSCs).
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug (e.g., 10 µM).
-
Allow the drug to perfuse for several minutes to reach equilibrium in the slice.
-
Record the synaptic activity in the presence of this compound.
-
For washout experiments, switch the perfusion back to the control aCSF.
Data Analysis
Procedure:
-
Acquire and digitize the electrophysiological data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Detect and measure synaptic events (e.g., IPSPs or IPSCs).
-
Analyze key parameters such as amplitude, frequency, and decay kinetics.
-
Compare the data from the baseline, drug application, and washout periods.
-
Perform statistical analysis (e.g., paired t-test, ANOVA) to determine the significance of the drug's effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of GABA-B receptors in neuronal function. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its impact on synaptic transmission and network activity in acute brain slices. The provided data and diagrams offer a foundational understanding of the expected outcomes and the underlying signaling mechanisms. As with any pharmacological experiment, it is crucial to perform appropriate controls and carefully consider the concentrations and application times to ensure reliable and reproducible results.
References
Application of CGP 56999 in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 56999A is a potent and selective antagonist of the GABA-B receptor, demonstrating a significantly higher affinity for this receptor compared to its predecessor, CGP 35348.[1][2][3] GABA-B receptors, as metabotropic receptors, play a crucial modulatory role in synaptic transmission and plasticity. Their activation is generally associated with inhibitory effects, including the suppression of neurotransmitter release and postsynaptic hyperpolarization. Consequently, the blockade of GABA-B receptors with antagonists like CGP 56999A is a valuable tool for investigating the role of GABAergic inhibition in synaptic plasticity phenomena such as long-term potentiation (LTP). These application notes provide a comprehensive overview of the use of CGP 56999A in LTP experiments, including its pharmacological properties, recommended experimental protocols, and expected outcomes.
Pharmacological Profile of CGP 56999A
CGP 56999A is a highly potent and selective competitive antagonist of GABA-B receptors. Its pharmacological characteristics make it a precise tool for dissecting the contribution of GABA-B receptor-mediated signaling in complex neuronal processes.
| Parameter | Value | Reference |
| Mechanism of Action | Competitive GABA-B Receptor Antagonist | [1][2] |
| IC50 | 2 nM | [2] |
| Effect on Synaptic Transmission | Suppresses the late inhibitory postsynaptic potential (IPSP) | [1] |
| Effect on Excitatory Postsynaptic Potential (EPSP) | No direct effect on the EPSP | [1] |
| In Vivo Effects | Can induce convulsions at higher doses (e.g., 0.6-1 mg/kg i.p. in mice) | [1] |
Note: Due to its high potency, it is crucial to perform careful dose-response experiments to determine the optimal concentration for a specific experimental preparation.
Application in Long-Term Potentiation (LTP)
The application of CGP 56999A in LTP studies allows for the investigation of how the removal of GABA-B receptor-mediated inhibition affects the induction and maintenance of LTP. The expected effects can be complex and may depend on the specific brain region, neuronal circuit, and LTP induction protocol utilized.
Theoretical Framework for the Effect of CGP 56999A on LTP
The blockade of GABA-B receptors by CGP 56999A can influence LTP through several mechanisms:
-
Postsynaptic Disinhibition: By blocking postsynaptic GABA-B receptors, which are coupled to inwardly rectifying potassium (Kir) channels, CGP 56999A can reduce the late, slow IPSP. This leads to a greater depolarization of the postsynaptic membrane during high-frequency stimulation, which can facilitate the removal of the magnesium block from NMDA receptors, a critical step in the induction of many forms of LTP.
-
Presynaptic Disinhibition: GABA-B autoreceptors on GABAergic terminals regulate the release of GABA. Antagonism of these receptors by CGP 56999A can lead to an increase in GABA release. This could potentially have a counteracting effect by enhancing GABA-A receptor-mediated inhibition. However, the net effect will depend on the relative contribution of pre- and postsynaptic GABA-B receptors in the specific synapse under investigation.
-
Modulation of Neurotransmitter Release: Presynaptic GABA-B heteroreceptors are also found on glutamatergic terminals and their blockade could potentially enhance glutamate (B1630785) release, thereby facilitating LTP induction.
The following diagram illustrates the signaling pathways influenced by CGP 56999A at a glutamatergic synapse:
Caption: Signaling pathways affected by CGP 56999A in the context of LTP.
Experimental Protocols
The following protocols are provided as a guideline and should be optimized for the specific experimental setup.
Preparation of Acute Hippocampal Slices
A standard protocol for the preparation of acute hippocampal slices from rodents is as follows:
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., with isoflurane) and perform decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (example): (in mM) 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
-
Slicing: Cut the brain into 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature.
-
aCSF (example): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
-
Electrophysiological Recording and LTP Induction
-
Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline recording of fEPSPs for at least 20-30 minutes, apply CGP 56999A to the perfusion bath at the desired concentration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
The following diagram outlines the general experimental workflow:
Caption: Experimental workflow for an LTP experiment using CGP 56999A.
Suggested Experimental Parameters for CGP 56999A in LTP Studies
Due to the limited availability of published data on the specific use of CGP 56999A in LTP experiments, the following table provides suggested starting parameters. These are extrapolated from studies using the less potent antagonist, CGP 35348, and the known pharmacology of CGP 56999A. It is imperative to perform dose-response experiments to determine the optimal concentration for your specific preparation and research question.
| Parameter | Suggested Starting Range | Rationale / Notes |
| CGP 56999A Concentration | 1 - 10 µM | CGP 56999A is significantly more potent than CGP 35348 (IC50 ~2 nM vs. 34 µM). A study showed effective suppression of the late IPSP at 10 µM.[1] A lower starting concentration is advisable to avoid potential off-target effects or excitotoxicity. |
| Pre-incubation Time | 15 - 20 minutes | Allow sufficient time for the drug to perfuse the slice and reach equilibrium before LTP induction. |
| LTP Induction Protocol | High-Frequency Stimulation (HFS): 1-2 trains of 100 Hz for 1s. Theta-Burst Stimulation (TBS). | The effect of GABA-B receptor antagonism can be dependent on the induction protocol. It is advisable to test different protocols. |
| Control Experiments | Vehicle control (aCSF without CGP 56999A). | Essential to ensure that any observed effects are due to the drug and not other experimental variables. |
Expected Outcomes and Data Interpretation
The application of CGP 56999A is expected to modulate LTP. The direction and magnitude of this modulation can provide insights into the role of GABA-B receptor-mediated inhibition in the specific synaptic pathway being studied.
-
Facilitation of LTP: An increase in the magnitude of LTP in the presence of CGP 56999A would suggest that GABA-B receptor-mediated inhibition normally acts as a brake on LTP induction at that synapse.
-
No Effect or Inhibition of LTP: A lack of effect or an inhibition of LTP could indicate a more complex role for GABA-B receptors, potentially involving presynaptic mechanisms that, when blocked, lead to a net decrease in plasticity.
The logical relationship between CGP 56999A application and the potential outcomes is depicted below:
Caption: Logical relationships of CGP 56999A's actions on LTP.
Conclusion
CGP 56999A is a powerful tool for elucidating the role of GABA-B receptors in long-term potentiation. Its high potency and selectivity allow for precise pharmacological dissection of inhibitory circuits involved in synaptic plasticity. Researchers using this compound should proceed with careful consideration of its potent effects and the necessity of thorough dose-response characterization. The protocols and information provided herein serve as a foundational guide for the successful application of CGP 56999A in LTP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CGP 56999A, a GABA(B) receptor antagonist, enhances expression of brain-derived neurotrophic factor and attenuates dopamine depletion in the rat corpus striatum following a 6-hydroxydopamine lesion of the nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for CGP 56999 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 56999 is a potent and selective antagonist of the GABA B receptor.[1] In the central nervous system, GABA B receptors are G-protein-coupled receptors that mediate slow and prolonged inhibitory signals.[2] Their activation leads to a decrease in neuronal excitability.[2] this compound, through competitive inhibition at the GABA B binding site, blocks these inhibitory effects, thereby modulating the overall excitatory-inhibitory balance within neuronal circuits.[2] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its effects on neuronal activity, synaptic transmission, and neuroprotection.
Mechanism of Action
GABA B receptors are metabotropic receptors that couple to G-proteins. Upon activation by GABA, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and the regulation of ion channels.[2] This results in hyperpolarization of the neuron, decreasing its excitability.[2] this compound blocks the binding of GABA to the GABA B receptor, preventing this signaling cascade and leading to an increase in neuronal excitability.[2] This mechanism makes this compound a valuable tool for studying the role of GABA B receptors in various physiological and pathological processes.
Signaling Pathway of GABA B Receptor Antagonism by this compound
Caption: this compound blocks presynaptic and postsynaptic GABA B receptors.
Data Presentation
The following table summarizes the reported concentration and effects of CGP 56999A in an in vitro neuronal preparation. This data can serve as a starting point for designing experiments in primary neuronal cultures.
| Compound | Preparation | Concentration | Effect | Reference |
| CGP 56999A | Rat cortical neuron slices | 10 µM | Suppression of the late inhibitory postsynaptic potential (IPSP) | [1] |
Experimental Protocols
Primary Neuronal Culture Preparation (Rat Cortex or Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic rat brain tissue.
Materials:
-
Timed-pregnant rat (E18)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Protocol:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Dissect the embryonic brains and isolate the cortices or hippocampi.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the digestion solution according to the manufacturer's instructions.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated surfaces at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-medium change every 2-3 days.
Experimental Workflow for Primary Neuronal Culture Preparation
Caption: Workflow for preparing primary neuronal cultures.
Electrophysiological Recording
This protocol outlines the use of whole-cell patch-clamp electrophysiology to study the effects of this compound on synaptic transmission in primary cortical or hippocampal neurons.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 14-21)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
Protocol:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ.
-
Fill the pipette with intracellular solution.
-
Approach a neuron under visual guidance and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs).
-
Bath-apply this compound at the desired concentration (e.g., starting with 10 µM based on slice data).[1]
-
Record synaptic activity in the presence of this compound.
-
Analyze the data to determine the effect of this compound on the frequency, amplitude, and kinetics of IPSCs.
Neuroprotection Assay
This protocol provides a general framework to assess the potential neuroprotective effects of this compound against an excitotoxic insult in primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
This compound stock solution
-
Cell viability assay (e.g., MTT, LDH release, or live/dead staining)
Protocol:
-
Culture primary neurons in a multi-well plate format.
-
Pre-treat the cultures with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to the chosen toxic agent for a defined period.
-
Wash the cultures to remove the toxic agent and this compound.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using a chosen assay.
-
Compare the viability of neurons treated with this compound to control cultures (vehicle-treated and toxin-only treated).
Logical Flow of a Neuroprotection Experiment
Caption: Logical workflow for a neuroprotection assay.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of GABA B receptors in neuronal function. The protocols outlined in these application notes provide a foundation for researchers to explore the effects of this antagonist in primary neuronal cultures. It is recommended that researchers optimize the specific concentrations and incubation times for their particular experimental paradigm. These studies will contribute to a better understanding of GABAergic signaling in both health and disease.
References
Application Notes and Protocols: Method for Assessing the Specificity of CGP 56999
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 56999 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] The specificity of a pharmacological agent like this compound is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to undesirable side effects, confounding experimental results and potentially leading to the failure of drug development programs.[3][4] Therefore, a thorough assessment of the binding affinity and functional activity of this compound at its intended target, the GABAB receptor, as well as its activity at a wide range of other potential molecular targets, is essential.
These application notes provide detailed protocols for assessing the specificity of this compound, focusing on in vitro radioligand binding assays and functional G-protein activation assays for the GABAB receptor. Additionally, a strategy for comprehensive off-target liability profiling is outlined.
GABAB Receptor Signaling Pathway
Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by an agonist leads to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[1] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1] this compound, as a competitive antagonist, binds to the GABAB receptor and prevents these downstream signaling events from occurring in the presence of an agonist.[2]
Experimental Protocols
Radioligand Binding Assay for GABAB Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the GABAB receptor through a competitive binding assay using a radiolabeled GABAB receptor antagonist, [3H]CGP54626.
Materials and Reagents:
-
Membrane Preparation: Rat brain membranes or cell membranes from a cell line stably expressing human recombinant GABAB receptors.
-
Radioligand: [3H]CGP54626 (specific activity ~50-100 Ci/mmol)
-
Unlabeled Ligands: this compound, GABA (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (e.g., GF/B)
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 10 µM GABA (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]CGP54626 (final concentration of 1-2 nM).
-
50 µL of membrane preparation (10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[35S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation at the GABAB receptor.[6][7] The assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gα subunits.[8][9][10]
Materials and Reagents:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol)
-
Agonist: GABA or a selective GABAB agonist (e.g., baclofen).
-
Antagonist: this compound
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
GDP: 10 µM final concentration
-
Other reagents and equipment: Same as for the radioligand binding assay.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer.
-
20 µL of various concentrations of this compound.
-
20 µL of a fixed concentration of GABA (e.g., EC80 concentration, predetermined in a separate agonist concentration-response experiment).
-
50 µL of membrane preparation (20-40 µg of protein).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add 60 µL of [35S]GTPγS (final concentration of 0.1-0.5 nM).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity.
-
Data Analysis:
-
Determine the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
Workflow for Specificity Assessment
Data Presentation
Quantitative data from the specificity assessment of this compound should be summarized in clear and concise tables for easy comparison.
Table 1: GABAB Receptor Binding Affinity and Functional Potency of this compound
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding Assay | Ki | 2.5 |
| [35S]GTPγS Binding Assay | IC50 | 15.2 |
Table 2: Off-Target Screening Profile of this compound (at 10 µM)
| Target Class | Target | % Inhibition |
| GPCRs | Adenosine A1 | < 10% |
| Adrenergic α2A | < 5% | |
| Dopamine D2 | < 15% | |
| Serotonin 5-HT2A | < 10% | |
| Ion Channels | hERG | < 20% |
| Nav1.5 | < 5% | |
| Cav1.2 | < 10% | |
| Enzymes | COX-1 | < 2% |
| PDE4 | < 8% | |
| Transporters | DAT | < 12% |
| SERT | < 10% |
Note: The data presented in these tables are representative and should be replaced with experimentally determined values.
Logical Relationship for Specificity Assessment
The assessment of this compound's specificity follows a logical progression from confirming its high affinity and functional antagonism at the intended target to systematically ruling out significant interactions with a broad range of potential off-targets.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. scielo.br [scielo.br]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CGP 56999 solubility issues.
Welcome to the technical support center for CGP 56999. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing solubility issues.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems associated with the solubility of this compound.
Issue 1: this compound powder does not dissolve in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Based on the chemical structure of this compound, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide array of organic compounds and is a good starting point. High-purity, anhydrous DMSO should be used.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help to break up any clumps and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "precipitation upon dilution" or "solvent shift." The aqueous environment of the buffer or medium is a poor solvent for this compound, and the rapid change in solvent polarity causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, typically below 0.5% (v/v) for most cell-based assays, to minimize solvent toxicity.
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume of the aqueous solution.
-
Slow Addition and Rapid Mixing: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations of the compound that are prone to precipitation.
-
Use of Pluronic F-68: For in vivo applications or challenging in vitro systems, consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.1%) in the final aqueous solution to help maintain solubility.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Inconsistent results can arise from incomplete dissolution of this compound, precipitation during the experiment, or degradation of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If present, try to redissolve using the methods described in Issue 1.
-
Fresh Preparations: Prepare fresh working solutions from the stock solution for each experiment to minimize the risk of degradation or precipitation over time.
-
Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the lipophilic nature of this compound, an organic solvent is recommended. High-purity, anhydrous dimethyl sulfoxide (DMSO) is a suitable choice for preparing a concentrated stock solution.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of CGP 56999A is 383.2 Da.
Q3: How should I store my this compound stock solution?
A3: It is recommended to store the stock solution in small, tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the GABA-B receptor, a G protein-coupled receptor (GPCR). By blocking the binding of the inhibitory neurotransmitter GABA, this compound can modulate neuronal excitability.
Quantitative Data Summary
While specific solubility values for this compound are not widely published, the following table provides a general guideline for solvent selection based on the properties of similar complex organic molecules.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | May be used as a co-solvent, but solubility is likely lower than in DMSO. |
| Water | Very Low | Not recommended for direct dissolution. |
| Aqueous Buffers (e.g., PBS, cell culture media) | Very Low | Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 383.2)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tube
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume:
-
Moles of this compound = 0.001 g / 383.2 g/mol = 2.61 x 10-6 moles
-
Volume of DMSO for 10 mM (0.01 M) stock = 2.61 x 10-6 moles / 0.01 mol/L = 2.61 x 10-4 L = 261 µL
-
-
Dissolution: Add 261 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication (Optional): Place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
GABA-B Receptor Signaling Pathway
Optimizing CGP 56999 Concentration for Electrophysiology: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CGP 56999, a potent GABA-B receptor antagonist, in electrophysiology experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in brain slice electrophysiology?
For initial experiments, a concentration in the range of 1-10 µM is recommended to achieve effective blockade of GABA-B receptors. The optimal concentration can vary depending on the specific brain region, neuron type, and the density of GABA-B receptors. It is advisable to perform a concentration-response curve to determine the most effective concentration for your specific experimental conditions.
Q2: How should I prepare a stock solution of this compound?
This compound is typically soluble in water or DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in high-purity water or DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. When preparing your working solution in artificial cerebrospinal fluid (aCSF), ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically <0.1%) to avoid off-target effects.
Q3: What is the stability of this compound in aCSF during an experiment?
While specific stability data in aCSF at room temperature for extended periods is not extensively published, it is best practice to prepare fresh working solutions of this compound in aCSF for each experiment. If an experiment lasts for several hours, it is recommended to replace the bathing solution containing this compound every 2-3 hours to ensure its continued efficacy.
Q4: I am not seeing a complete block of the GABA-B receptor-mediated response. What could be the issue?
Several factors could contribute to an incomplete block:
-
Insufficient Concentration: The concentration of this compound may be too low for the specific preparation. Try increasing the concentration in a stepwise manner.
-
Inadequate Perfusion: Ensure that the brain slice is adequately perfused with the this compound-containing aCSF. Check your perfusion system for any blockages or flow rate issues.
-
Receptor Subtype Differences: While this compound is a potent antagonist, there might be subtle differences in its affinity for various GABA-B receptor subtypes or splice variants that could be present in your tissue of interest.
-
Drug Application Time: Allow sufficient time for the drug to perfuse the tissue and reach its target. A pre-incubation period of 10-15 minutes is often recommended.
Q5: Are there any known off-target effects of this compound?
While this compound is known to be a highly selective GABA-B receptor antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Some studies have suggested that certain GABA-B receptor antagonists may have intrinsic activity at other receptors at micromolar concentrations.[1] It is always good practice to include appropriate controls in your experiments to verify the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variability in the effect of this compound between experiments. | - Inconsistent stock solution concentration. - Degradation of the compound. - Differences in slice health or preparation. | - Prepare fresh stock solutions regularly and store them properly in aliquots. - Use fresh working solutions for each experiment. - Standardize your slice preparation protocol to ensure consistent tissue quality. |
| Precipitation of this compound in the aCSF. | - The concentration of this compound exceeds its solubility limit in aCSF. - The pH or temperature of the aCSF is not optimal. | - Ensure the final concentration of any solvent used for the stock solution is low. - Prepare the working solution just before use and ensure it is well-dissolved. - Check and adjust the pH of your aCSF. |
| No effect of this compound is observed. | - Inactive compound. - Incorrect concentration calculation. - GABA-B receptors are not tonically active in your preparation. | - Verify the activity of your this compound stock by testing its ability to block the effects of a known GABA-B receptor agonist (e.g., baclofen). - Double-check all calculations for dilution. - To confirm the presence of functional GABA-B receptors, first apply an agonist to elicit a response and then attempt to block it with this compound. |
| Slow onset of the blocking effect. | - Slow perfusion rate. - Diffusion limitations within the brain slice. | - Increase the perfusion rate of the aCSF. - Allow for a longer pre-incubation period with this compound before starting your recordings. |
Quantitative Data
The following table summarizes the effective concentrations of this compound and related compounds from various studies.
| Compound | Preparation | Concentration Range | Observed Effect | Reference |
| This compound | In vitro | IC50: 2 nM | Potent antagonist at GABA-B receptors. | [2] |
| CGP 55845A | Rat Hippocampal Slices | 1 µM | Blocked baclofen-induced hyperpolarization and depression of EPSPs and IPSPs. | |
| CGP 35348 | Rat Neocortical Neurons | 100 µM - 1 mM | Reduced presynaptic GABA-B actions. | |
| CGP 35348 | Rat Auditory Thalamic Neurons | 0.5 mM | Blocked baclofen-evoked hyperpolarization. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound.
-
Materials:
-
This compound powder
-
High-purity water or DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the mass of this compound powder required to make the desired volume of a 10 mM solution.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of water or DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Application of this compound in Brain Slice Electrophysiology
-
Objective: To block GABA-B receptor-mediated activity in acute brain slices.
-
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound stock solution (10 mM)
-
Perfusion system
-
Electrophysiology recording setup
-
-
Procedure:
-
Prepare the working solution of this compound by diluting the stock solution in aCSF to the desired final concentration (e.g., 1 µM). For a 1 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 10 mL of aCSF.
-
Allow the brain slice to equilibrate in the recording chamber while being perfused with normal aCSF.
-
Obtain a baseline recording of the desired electrophysiological parameter (e.g., synaptic potentials, membrane potential).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the slice to perfuse with the this compound solution for at least 10-15 minutes to ensure complete drug penetration.
-
Record the electrophysiological parameter again to observe the effect of GABA-B receptor blockade.
-
To confirm the specificity of the effect, you can perform a washout by switching the perfusion back to normal aCSF and observing if the baseline activity returns.
-
Visualizations
Caption: GABA-B receptor signaling pathway and the action of this compound.
Caption: Experimental workflow for testing this compound in electrophysiology.
Caption: Troubleshooting logic for ineffective this compound application.
References
- 1. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of CGP 56999 in solution.
Welcome to the technical support center for CGP 56999. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: CGP 56999A is a potent and selective antagonist of the GABA-B receptor, with a reported IC50 of 0.002 μM.[1][2] By blocking these receptors, it prevents the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid). This modulation of the excitatory-inhibitory balance in the central nervous system makes it a valuable tool for studying a variety of neurological and psychiatric processes.
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
A2: As a phosphinic acid derivative, the main degradation pathways for this compound in solution are hydrolysis and oxidation.
-
Hydrolysis: The phosphinic acid moiety is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The phosphorus center can be oxidized, leading to a loss of biological activity. This can be promoted by the presence of oxidizing agents or exposure to air over extended periods.
-
Photodegradation: While specific data for this compound is limited, many organic compounds are sensitive to light. Exposure to UV or even ambient light for prolonged periods could potentially lead to degradation.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent for a wide array of organic compounds and is miscible with water and most organic liquids.
Q4: What is the recommended procedure for storing this compound solutions?
A4: To minimize degradation, all solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but validation is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound or stock solutions in organic solvents, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or weaker than expected experimental results.
This could be a sign of this compound degradation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded Stock Solution | Verify the age and storage conditions of your stock solution. | Prepare a fresh stock solution from solid compound. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Working Solution Instability | The aqueous nature of working solutions (e.g., cell culture media, physiological buffers) can promote hydrolysis. | Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing working solutions for extended periods. If storage is necessary, perform stability tests to determine the acceptable storage duration under your specific experimental conditions. |
| pH of Working Solution | The pH of your experimental buffer or media could be accelerating hydrolysis. | Ensure the pH of your final working solution is within a neutral range (pH 7.2-7.4). Buffer your solutions appropriately. |
| Oxidation of the Compound | Exposure to air and oxidizing agents in the media can cause degradation. | Use de-gassed buffers for preparing working solutions where possible. Minimize the exposure of the solution to air. |
Issue 2: Precipitation of this compound in aqueous solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Aqueous Solubility | This compound, like many organic compounds, may have limited solubility in purely aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your experimental system and does not exceed the recommended tolerance (typically <0.5%). If higher concentrations of this compound are needed, consider using a solubilizing agent, but validate its compatibility with your assay. |
| Incorrect pH | The solubility of this compound may be pH-dependent. | Adjust the pH of your aqueous buffer to see if it improves solubility. Perform a small-scale solubility test before preparing a large volume. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store immediately at -20°C.
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration. Ensure thorough mixing after each dilution step.
-
Final DMSO Concentration: Calculate and ensure the final concentration of DMSO in your assay is below the tolerance level of your cell line (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a GABA-B receptor antagonist.
Experimental Workflow
Caption: Recommended workflow for experiments using this compound.
References
Technical Support Center: CGP 56999 in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GABA-B receptor antagonist CGP 56999 and related compounds in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
CGP 56999A is a potent and selective antagonist of the GABA-B receptor.[1][2][3] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-B receptors. These receptors are G protein-coupled receptors that, when activated, lead to downstream effects such as the inhibition of adenylyl cyclase, opening of potassium channels, and closing of calcium channels, which collectively reduce neuronal excitability.[4][5][6] By antagonizing these receptors, this compound can increase neuronal excitability.
Q2: What are the expected behavioral effects of this compound in rodents?
At lower doses, GABA-B receptor antagonists like CGP 56999A can lead to behavioral activation, stereotypy (repetitive behaviors), and increased grooming and scratching.[3] However, as the dose increases, more severe effects can be observed. In mice, a dose of 1 mg/kg (i.p.) has been shown to induce myoclonic seizure-like episodes.[3] In rats, a 3 mg/kg (i.p.) dose can induce tonic-clonic convulsions.[3] Some studies have also suggested that GABA-B antagonists may have antidepressant-like effects.[2][7]
Q3: What are some common issues with preparing this compound for in vivo studies?
Q4: Are there known off-target effects for CGP GABA-B antagonists?
While the "CGP" series of GABA-B antagonists are generally considered selective, off-target effects are always a possibility with any pharmacological agent. For instance, some GABA-B receptor antagonists have been found to inhibit glycine (B1666218) exocytosis, an effect that was not mediated by GABA-B receptors, suggesting activation of unknown sites.[11] Researchers should always include appropriate control groups to account for potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable behavioral effect | Inadequate Dose: The administered dose may be too low to elicit a response. | Review the literature for effective dose ranges for this compound or similar GABA-B antagonists in your specific animal model and behavioral paradigm.[3] Consider a dose-response study to determine the optimal dose. |
| Poor Bioavailability: The compound may not be reaching the central nervous system in sufficient concentrations. | Check the solubility and stability of your drug solution. Ensure the route of administration is appropriate. Intraperitoneal (i.p.) injection is commonly used for these compounds.[1][3] | |
| Incorrect Vehicle: The vehicle used to dissolve the compound may interfere with its action or stability. | For compounds with poor water solubility, DMSO is a common vehicle.[9][10] However, ensure the final concentration of DMSO is low and non-toxic to the animals and that a vehicle-only control group is included in the experiment. | |
| High variability in behavioral results | Inconsistent Drug Preparation: Variability in the preparation of the drug solution can lead to inconsistent dosing. | Prepare fresh solutions for each experiment and ensure the compound is fully dissolved. Store stock solutions appropriately, typically at -20°C for up to a month.[8][12] |
| Environmental Factors: Stress from handling or environmental disturbances can significantly impact behavioral outcomes. | Handle animals consistently and allow for an acclimatization period before testing.[13] Minimize noise and other distractions in the testing room. | |
| Seizures or other adverse events | Dose is too high: CGP 56999A has been shown to have convulsive effects at higher doses.[3] | Reduce the dose. If the goal is not to study seizure activity, use a dose that is behaviorally active but below the convulsive threshold. A thorough dose-response study is highly recommended. |
| Interaction with other factors: The compound may interact with other experimental variables or the specific genetic background of the animals. | Carefully review all aspects of the experimental protocol for potential confounding factors. Consider using a different animal strain if sensitivity is an issue. |
Quantitative Data Summary
The following table summarizes key quantitative data for CGP 56999A and related, commonly used GABA-B receptor antagonists.
| Compound | Potency (IC50) | Animal Model | Dose Range (i.p.) | Observed Behavioral Effects |
| CGP 56999A | Potent antagonist (specific IC50 not found in results) | Mouse | 0.6 - 1 mg/kg | Behavioral activation, stereotypy, scratching, grooming, myoclonic seizures.[3] |
| Rat | 3 mg/kg | Tonic-clonic convulsions.[3] | ||
| CGP 55845 | 5 nM | Mouse | 1 mg/kg | Improved spatial memory in Morris water maze (short-term).[9][10] |
| Rat | 1-10 mg/kg | Antidepressant-like effects in forced swim test.[7] | ||
| CGP 52432 | 85 nM | Mouse | 10 - 30 mg/kg | Altered anxiety-like behavior in adulthood after early-life administration.[14] |
| CGP 35348 | Micromolar affinity | Rat | 30 - 100 mg/kg | Moderate to almost complete postsynaptic GABA-B receptor antagonism.[15] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
The elevated plus maze is a widely used assay to assess anxiety-like behaviors in rodents.[13][16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).[17]
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
-
An overhead camera and video tracking software are used for recording and analysis.
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control intraperitoneally at a predetermined time before the test (e.g., 30 minutes).
-
Placement: Gently place the mouse on the central platform of the maze, facing one of the closed arms.[13]
-
Testing: Allow the animal to freely explore the maze for a set period, typically 5 minutes.[16]
-
Data Collection: The tracking software records parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is interpreted as a decrease in anxiety-like behavior (anxiolytic effect). Conversely, a decrease suggests an increase in anxiety (anxiogenic effect).
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
References
- 1. CGP 56999A, a GABA(B) receptor antagonist, enhances expression of brain-derived neurotrophic factor and attenuates dopamine depletion in the rat corpus striatum following a 6-hydroxydopamine lesion of the nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 13. protocols.io [protocols.io]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Delivery of Glutaminase Inhibitors
Welcome to the Technical Support Center for Improving the Brain Delivery of Glutaminase (B10826351) Inhibitors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research with glutaminase inhibitors, using CB-839 as a representative molecule.
I. Frequently Asked Questions (FAQs)
Q1: What is CB-839 and what is its primary mechanism of action?
A1: CB-839, also known as Telaglenastat, is a potent and selective, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] Cancer cells, particularly certain types of brain tumors, exhibit a high dependence on glutamine for energy production and biosynthesis.[1] Glutaminase is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, which then enters the Krebs cycle to support cellular growth and proliferation.[4][5] By inhibiting GLS1, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and cell death.[1][6]
Q2: What are the main challenges in delivering CB-839 to the brain?
A2: The primary challenge in delivering CB-839 to the brain is its limited ability to cross the blood-brain barrier (BBB).[7][8] The BBB is a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). While CB-839 has good oral bioavailability, its physicochemical properties may not be optimal for efficient BBB penetration, leading to sub-therapeutic concentrations in the brain.[7]
Q3: What strategies can be employed to improve the brain delivery of CB-839?
A3: Several strategies are being explored to enhance the delivery of small molecules like CB-839 to the brain. These can be broadly categorized as:
-
Nanoparticle-based delivery systems: Encapsulating CB-839 in nanoparticles, such as gold nanoparticles, can improve its stability and facilitate transport across the BBB.[7][8]
-
Chemical modification/Prodrug approach: Modifying the chemical structure of CB-839 to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.
-
Targeting BBB transporters: Conjugating CB-839 to ligands that bind to specific transporters on the BBB endothelial cells can facilitate receptor-mediated transcytosis.
-
Intranasal delivery: Bypassing the BBB altogether by administering the drug intranasally is another potential route.[9]
Q4: What are the key in vitro models for assessing the BBB permeability of a compound like CB-839?
A4: In vitro BBB models are essential for the initial screening of drug candidates.[10][11][12] Common models include:
-
2D Transwell models: These models utilize a monolayer of brain endothelial cells cultured on a semipermeable membrane, separating a luminal (blood) and abluminal (brain) compartment.[11] Co-culture with astrocytes and pericytes can improve the barrier properties.
-
3D organoid and microfluidic models: These more advanced models better recapitulate the in vivo microenvironment of the BBB, providing more physiologically relevant permeability data.[11]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the brain delivery of glutaminase inhibitors.
| Problem | Possible Causes | Solutions |
| Low brain-to-plasma concentration ratio of CB-839 in vivo. | - Poor BBB permeability of the compound.- Active efflux by transporters like P-glycoprotein (P-gp) at the BBB.- Rapid metabolism in the brain. | - Formulation: Investigate nanoparticle formulations or lipid-based carriers to enhance BBB transport.[7][8]- Co-administration: Use a known P-gp inhibitor to assess the role of efflux.- Structural Modification: If feasible, explore medicinal chemistry approaches to create analogues with improved physicochemical properties for brain penetration. |
| High variability in in vitro BBB permeability data across experiments. | - Inconsistent cell monolayer integrity in Transwell assays.- Variation in cell passage number affecting barrier properties.- Contamination of cell cultures. | - Quality Control: Regularly measure Trans-endothelial electrical resistance (TEER) to ensure monolayer tightness.[12]- Standardize Protocols: Use cells within a defined passage number range.- Aseptic Technique: Maintain strict aseptic techniques to prevent contamination. |
| Precipitation of CB-839 formulation during in vivo administration. | - Low aqueous solubility of the compound.- Incompatible vehicle. | - Solubility Enhancement: Use co-solvents (e.g., DMSO, PEG) or cyclodextrins to improve solubility.- Formulation Screening: Test a panel of biocompatible vehicles to find one that maintains the compound in solution. |
| Difficulty in quantifying low concentrations of CB-839 in brain tissue. | - Insufficient sensitivity of the analytical method.- Matrix effects from brain homogenate interfering with detection. | - Method Optimization: Optimize the LC-MS/MS method for higher sensitivity (e.g., adjust mobile phase, gradient, and MS parameters).[13][14]- Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.[15] |
III. Data Presentation
Table 1: Physicochemical Properties of CB-839
| Property | Value | Reference |
| Molecular Weight | 571.58 g/mol | [3] |
| Formula | C26H24F3N7O3S | [3] |
| IC50 (GLS1) | 24 nM | [3] |
| Solubility | Soluble in DMSO | [3] |
| Oral Bioavailability | Yes | [2][3] |
Table 2: Comparison of In Vitro BBB Models
| Model Type | Advantages | Disadvantages |
| 2D Transwell (Monoculture) | - Simple and high-throughput.- Cost-effective. | - Lower barrier tightness (TEER values) compared to in vivo.- Lacks the complexity of the neurovascular unit.[11] |
| 2D Transwell (Co-culture) | - Improved barrier properties due to interaction with astrocytes/pericytes.[11] | - More complex to set up and maintain. |
| 3D Microfluidic Models | - More physiologically relevant by incorporating shear stress.[11]- Better recapitulation of in vivo BBB properties. | - Lower throughput.- Technically more demanding. |
IV. Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of CB-839 across a brain endothelial cell monolayer.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
CB-839
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts at a density of 2.5 x 10^5 cells/cm².
-
Cell Culture: Culture the cells for 5-7 days until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the Trans-endothelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be stable and above a pre-determined threshold.
-
Permeability Assay: a. Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add CB-839 solution (at a known concentration) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. e. At the end of the experiment, collect samples from the apical chamber.
-
Paracellular Marker: In a separate set of wells, perform the same assay with Lucifer yellow to assess the integrity of the paracellular pathway.
-
Sample Analysis: Quantify the concentration of CB-839 in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound CB-839
Objective: To measure the time-course of unbound CB-839 concentrations in the brain extracellular fluid of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Animal model (e.g., rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
CB-839 formulation for systemic administration
-
LC-MS/MS system
Methodology:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the desired brain region (e.g., striatum or cortex) using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[16]
-
Equilibration: Allow the system to equilibrate for 1-2 hours.
-
Baseline Sampling: Collect baseline dialysate samples to ensure a stable baseline.
-
Drug Administration: Administer the CB-839 formulation systemically (e.g., via intravenous or oral route).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a specified duration (e.g., 4-6 hours).[17]
-
Sample Analysis: Analyze the concentration of CB-839 in the dialysate samples using a validated and highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration of CB-839 over time.
V. Mandatory Visualizations
Caption: Signaling pathway of glutaminase inhibition by CB-839.
Caption: Challenges for CB-839 crossing the Blood-Brain Barrier.
Caption: Experimental workflow for evaluating brain delivery of CB-839.
References
- 1. nbinno.com [nbinno.com]
- 2. Facebook [cancer.gov]
- 3. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]
- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Glutaminase Inhibitors Block Glutamate Release from Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meetings.bna.org.uk [meetings.bna.org.uk]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing off-target effects of CGP 56999.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of CGP 56999, a potent GABA-B receptor antagonist. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent competitive antagonist of the GABA-B receptor. It binds to the receptor, preventing the endogenous ligand, gamma-aminobutyric acid (GABA), from binding and activating the receptor's downstream signaling pathways.
Q2: What is the reported on-target potency of this compound?
A2: this compound is a high-affinity ligand for the GABA-B receptor. Its potency is often reported in terms of its IC50 value, which is the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO or ethanol, and store these solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be a selective GABA-B receptor antagonist, like many small molecules, it has the potential to interact with other proteins, especially at higher concentrations. The off-target profile of this compound is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine its selectivity in their experimental system.
Q5: Why is it important to use the lowest effective concentration of this compound?
A5: Using the lowest concentration of this compound that elicits the desired on-target effect is a critical strategy to minimize the risk of off-target binding. Off-target interactions typically occur at higher concentrations where the compound may bind to lower-affinity sites.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that may not be consistent with GABA-B receptor antagonism.
-
Question 1: How can I confirm that the observed effect is due to the on-target activity of this compound?
-
Answer: The most definitive way to confirm on-target activity is through genetic validation. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the GABA-B receptor in your model system. If the phenotype observed with this compound is absent in the genetically modified system, it strongly suggests the effect is on-target.
-
-
Question 2: I am seeing significant cell toxicity at my working concentration. Is this expected?
-
Answer: High levels of cell toxicity are often indicative of off-target effects, especially if the concentration of this compound used is significantly higher than its reported IC50 for the GABA-B receptor. To address this:
-
Perform a dose-response curve: Determine the lowest concentration of this compound that produces the desired biological effect while minimizing toxicity.
-
Use a structurally unrelated GABA-B antagonist: If a different GABA-B antagonist with a distinct chemical structure recapitulates the desired phenotype without causing toxicity, it strengthens the evidence for an on-target effect.
-
Include a negative control compound: Use a structurally similar but inactive analog of this compound, if available. This can help differentiate between effects caused by the specific pharmacophore of this compound and non-specific effects of the chemical scaffold.
-
-
-
Question 3: My results are inconsistent across different cell lines. What could be the reason?
-
Answer: This could be due to varying expression levels of the GABA-B receptor or potential off-target proteins in different cell lines.
-
Verify target expression: Confirm the expression of the GABA-B receptor in all cell lines used via techniques like Western blot, qPCR, or flow cytometry.
-
Consider off-target expression: If you have identified potential off-targets, assess their expression levels across your cell lines.
-
-
Data Presentation
On-Target Affinity of this compound
| Compound | Target | IC50 (µM) |
| This compound | GABA-B Receptor | 0.002 |
Template for Off-Target Selectivity Profiling
Researchers are encouraged to perform their own selectivity screening to understand the off-target profile of this compound in their experimental context. The following table can be used to record and compare the potency of this compound against a panel of potential off-targets.
| Target Class | Specific Target | IC50 / Ki (µM) | Fold Selectivity (vs. GABA-B) |
| GPCRs | |||
| Adrenergic | α1A | ||
| β2 | |||
| Muscarinic | M1 | ||
| Dopamine | D2 | ||
| Serotonin | 5-HT2A | ||
| Kinases | |||
| Tyrosine Kinases | EGFR | ||
| Src | |||
| Serine/Threonine | AKT1 | ||
| MAPK1 | |||
| Ion Channels | |||
| Voltage-gated | Nav1.5 | ||
| Cav1.2 |
Experimental Protocols
Protocol 1: GABA-B Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the GABA-B receptor.
Materials:
-
Cell membranes expressing GABA-B receptors
-
[³H]-CGP 54626 (or other suitable radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing GABA-B receptors in assay buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup:
-
Total Binding: Add assay buffer, [³H]-CGP 54626 (at a concentration close to its Kd), and cell membranes to the wells.
-
Non-specific Binding: Add assay buffer, [³H]-CGP 54626, a high concentration of a non-labeled GABA-B ligand (e.g., GABA or baclofen), and cell membranes.
-
Competition Binding: Add assay buffer, [³H]-CGP 54626, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Kinase Selectivity Profiling (Example)
Objective: To assess the potential off-target activity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Specific kinase substrates (e.g., peptides or proteins)
-
ATP
-
This compound
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and this compound at various concentrations.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined amount of time.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically measure the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value for each kinase.
Visualizations
Best practices for storing and handling CGP 56999.
Welcome to the Technical Support Center for CGP 56999. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the GABA-B receptor, with a reported IC50 of 0.002 µM.[1] It is a valuable tool for studying the physiological and pathological roles of the GABA-B receptor in the central nervous system.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature.[1] For specific storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For in vitro experiments, it is common practice to first dissolve the compound in a minimal amount of organic solvent and then dilute it to the final working concentration in an aqueous buffer.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other substances. It is recommended to prepare fresh aqueous solutions for each experiment. If storage of an aqueous solution is necessary, it should be for a short duration and at a low temperature (e.g., 2-8°C). Long-term storage of aqueous solutions is generally not recommended due to the potential for degradation.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at room temperature in a tightly sealed container. | To prevent degradation from moisture and light. |
| Stock Solution Storage | Store stock solutions in DMSO or ethanol at -20°C or -80°C. | To maintain stability and prevent evaporation of the solvent. |
| Aqueous Solution Preparation | Prepare fresh for each experiment from a frozen stock solution. | To minimize degradation in aqueous environments. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To avoid direct contact with the compound. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of X g/mol , you would need X mg.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for the preparation of this compound working solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or reduced effect of this compound in the experiment. | 1. Degradation of the compound: Improper storage or handling. 2. Precipitation of the compound: Poor solubility in the final aqueous buffer. 3. Incorrect concentration: Error in stock solution preparation or dilution. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions were maintained. 2. Check the final concentration of the organic solvent in the working solution (typically should be <0.1%). Consider using a different buffer or a lower final concentration of this compound. 3. Recalculate and prepare a fresh stock solution. Verify the accuracy of pipettes. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent dilution or mixing. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution. | 1. Standardize the protocol for solution preparation. 2. Use single-use aliquots of the stock solution. |
| Precipitate forms when diluting the stock solution in aqueous buffer. | 1. Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the buffer. 2. High concentration of organic solvent: The percentage of DMSO or ethanol in the final solution is too high, causing the compound to crash out. | 1. Reduce the final concentration of this compound. 2. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%). Perform serial dilutions if necessary. |
Signaling Pathway Affected by this compound
Caption: Simplified signaling pathway of the GABA-B receptor and the inhibitory action of this compound.
References
Technical Support Center: Assessing Compound Stability in Experimental Buffers
Disclaimer: Initial searches for "CGP 56999" did not yield specific scientific information for a compound with this designation. The following guide is a generalized resource for researchers, scientists, and drug development professionals on how to assess the stability of a novel or poorly characterized compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of my compound in experimental buffers?
A1: Assessing compound stability is crucial for ensuring the reliability and reproducibility of your experimental results. If a compound degrades in the buffer during an experiment, its effective concentration will decrease, leading to inaccurate measurements of its activity, potency, or other characteristics. Stability studies help identify optimal buffer conditions (pH, temperature, and composition) to maintain the compound's integrity throughout the experimental duration.
Q2: What are the common factors in a buffer that can affect the stability of my compound?
A2: Several factors can influence compound stability:
-
pH: The pH of the buffer can catalyze hydrolytic degradation of susceptible functional groups, such as esters, amides, and lactams.[1]
-
Buffer Species: Some buffer components can directly react with the compound. For example, phosphate (B84403) buffers may interact with certain compounds, while Tris buffers contain a primary amine that can be reactive.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2] It is important to assess stability at the intended experimental temperature.
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the compound.[1][3]
-
Light Exposure: For photosensitive compounds, exposure to light, particularly UV wavelengths, can cause photolytic degradation.[1][3]
Q3: How do I choose the initial set of buffers for a stability study?
A3: Start by selecting buffers that are relevant to your planned experiments and cover a range of pH values. Common choices include phosphate-buffered saline (PBS), Tris-HCl, HEPES, and citrate (B86180) buffers.[4][5] Consider the pKa of the buffer to ensure it has adequate buffering capacity at the desired pH.[6] Also, consider potential interactions between the buffer and your compound.
Q4: For how long should I monitor the stability of my compound?
A4: The duration of the stability study should reflect the duration of your longest planned experiment. For example, if you are running a 24-hour cell-based assay, you should assess the compound's stability in the assay buffer for at least 24 hours. It is good practice to include several time points (e.g., 0, 2, 4, 8, and 24 hours) to understand the degradation kinetics.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of compound | pH-mediated hydrolysis, oxidation, or temperature-induced degradation. | Test a range of pH values to find the optimal pH for stability. Consider de-gassing buffers to remove oxygen or adding antioxidants if oxidation is suspected. Perform experiments at a lower temperature if feasible. |
| Precipitation of compound | Poor solubility of the compound in the buffer. | Check the solubility of your compound in the chosen buffer. You may need to add a co-solvent (e.g., DMSO, ethanol), but be mindful of its potential effects on your experiment. Adjusting the pH may also improve solubility. |
| Appearance of new peaks in analytical chromatogram | The compound is degrading into one or more new chemical entities. | Try to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). This information can help in selecting a more appropriate buffer or adding stabilizers. |
| Inconsistent stability results | Issues with buffer preparation, storage, or the analytical method. | Ensure consistent and accurate buffer preparation.[6] Verify the precision and accuracy of your analytical method. Use fresh buffers for each experiment. |
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC
This protocol outlines a general method for assessing the stability of a compound in various buffers using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Compound of interest
- A selection of experimental buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris-HCl pH 8.0)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18 reversed-phase)
- Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with formic acid or trifluoroacetic acid)
- Incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).
- Sample Preparation: Spike the compound from the stock solution into each experimental buffer to achieve the final desired concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to minimize its effect on the buffer and compound stability.
- Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each sample and analyze it by HPLC to determine the initial concentration of the compound. This will serve as the 100% reference point.
- Incubation: Incubate the remaining samples at the desired experimental temperature (e.g., 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each incubated sample and analyze them by HPLC.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
3. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
Table 1: Stability of Compound X in Various Buffers at 37°C
| Buffer | pH | Time (hours) | % Compound Remaining (Mean ± SD, n=3) |
| PBS | 7.4 | 0 | 100 ± 2.1 |
| 2 | 98.5 ± 1.8 | ||
| 4 | 95.2 ± 2.5 | ||
| 8 | 90.1 ± 3.1 | ||
| 24 | 75.6 ± 4.2 | ||
| Citrate | 5.0 | 0 | 100 ± 1.9 |
| 2 | 99.8 ± 1.5 | ||
| 4 | 99.1 ± 2.0 | ||
| 8 | 98.5 ± 2.2 | ||
| 24 | 97.2 ± 2.8 | ||
| Tris-HCl | 8.0 | 0 | 100 ± 2.3 |
| 2 | 92.1 ± 2.9 | ||
| 4 | 85.4 ± 3.5 | ||
| 8 | 70.3 ± 4.1 | ||
| 24 | 45.8 ± 5.0 |
Visualizations
Caption: Workflow for assessing compound stability in experimental buffers.
Caption: Decision-making process for buffer selection based on stability data.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 5. goldbio.com [goldbio.com]
- 6. Buffers for Biochemical Reactions [promega.de]
Validation & Comparative
A Comparative Analysis of CGP 56999 and Saclofen as GABA-B Receptor Antagonists
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparison of two prominent GABA-B receptor antagonists, CGP 56999 and saclofen (B1680481), focusing on their potency, mechanism of action, and physiological effects, supported by experimental data.
At the forefront of GABA-B receptor research, both this compound and saclofen have been instrumental in elucidating the physiological roles of these receptors. However, their distinct pharmacological profiles dictate their suitability for different experimental paradigms. This comparison guide aims to provide a clear, data-driven overview to inform the selection and application of these antagonists.
Quantitative Comparison of Potency
A critical differentiator between this compound and saclofen is their potency at the GABA-B receptor. This compound is a significantly more potent antagonist than saclofen. This difference in potency is a key consideration for dose selection in both in vitro and in vivo studies.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | IC50 | 2.0 nM | Rat Brain Membranes | [1] |
| Saclofen | pA2 | 5.3 | Guinea Pig Ileum & Rat Cortical Slices | [2][3] |
Note: IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) are not directly comparable. However, the nanomolar IC50 of this compound versus the micromolar-range activity suggested by the pA2 value for saclofen clearly indicates the superior potency of this compound. For instance, in studies on recombinant human GABA-B receptors, saclofen showed low potency, with significant inhibition only observed at high micromolar concentrations.[4][5]
Mechanism of Action and Signaling Pathways
Both this compound and saclofen are competitive antagonists at the GABA-B receptor.[2] They bind to the receptor at the same site as the endogenous agonist GABA, thereby preventing its activation. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition. By blocking this activation, this compound and saclofen prevent these downstream effects.
The canonical signaling pathway for the GABA-B receptor involves:
-
G-protein coupling: The receptor is coupled to inhibitory G-proteins (Gi/o).
-
Effector modulation:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuron.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium ion influx, which is particularly important for inhibiting neurotransmitter release from presynaptic terminals.
-
By antagonizing the GABA-B receptor, both this compound and saclofen block these inhibitory mechanisms, leading to a disinhibition of neuronal activity.
Physiological Effects: A Comparative Overview
The profound difference in potency between this compound and saclofen translates to distinct in vivo effects. This compound, owing to its high potency, exhibits more pronounced physiological effects at lower doses.
This compound:
-
Convulsant Activity: A notable characteristic of this compound is its convulsant activity at relatively low doses.[6] In mice, intraperitoneal administration of 1 mg/kg can induce myoclonic seizure-like episodes.[6] This effect is attributed to the potent blockade of GABA-B receptor-mediated inhibition, leading to neuronal hyperexcitability.
-
Behavioral Activation: At sub-convulsant doses (e.g., 0.6 mg/kg in mice), this compound can cause behavioral activation and stereotypy.[6]
Saclofen:
-
Weaker In Vivo Effects: Due to its lower potency, saclofen generally produces less dramatic in vivo effects compared to this compound at comparable doses. Higher concentrations are often required to observe significant physiological changes.
-
Research Applications: Saclofen has been widely used in in vitro preparations, such as brain slices and isolated tissues, to antagonize the effects of GABA-B receptor agonists like baclofen (B1667701).[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GABA-B receptor antagonists. Specific parameters may vary between laboratories.
Radioligand Binding Assay (for IC50 Determination)
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-B receptor.
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a buffered solution and subjected to centrifugation to isolate a crude synaptic membrane fraction.[7]
-
Incubation: The membranes are incubated with a radiolabeled GABA-B receptor antagonist (e.g., [³H]-CGP 54626) and varying concentrations of the test compound (this compound or saclofen).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Electrophysiology (for pA2 Determination)
This method assesses the functional antagonism of GABA-B receptor-mediated currents or potentials.
-
Tissue Preparation: Brain slices (e.g., from the hippocampus or cortex) or isolated tissue preparations (e.g., guinea pig ileum) are prepared and maintained in an organ bath with physiological saline.[2][8]
-
Recording: Intracellular or whole-cell patch-clamp recordings are made from neurons to measure agonist-induced changes in membrane potential or current. For isolated tissues, muscle contractions are measured.[2][8]
-
Agonist Application: A GABA-B receptor agonist (e.g., baclofen) is applied at various concentrations to generate a dose-response curve.
-
Antagonist Application: The tissue is pre-incubated with a fixed concentration of the antagonist (saclofen), and the agonist dose-response curve is re-determined. This is repeated for several antagonist concentrations.
-
Data Analysis: The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value, typically using a Schild plot.
Conclusion
-
This compound is a highly potent antagonist, making it suitable for in vivo studies where a strong and widespread blockade of GABA-B receptors is desired. However, its convulsant properties at higher doses must be carefully considered.
-
Saclofen is a less potent antagonist, which can be advantageous for in vitro experiments where a more readily reversible and less overwhelming blockade is required. Its lower potency generally translates to a wider safety margin in vivo, with less risk of inducing seizures.
The choice between this compound and saclofen should be guided by the specific experimental question, the desired level of receptor blockade, and the experimental model being used. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.
References
- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human GABA(B1b) and GABA(B2) heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAB-receptor-activated K+ current in voltage-clamped CA3 pyramidal cells in hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GABAB Receptor Antagonists: CGP 56999 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAB receptor antagonist CGP 56999 with other commonly used antagonists, including phaclofen (B54434), saclofen, and SGS-742. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Data Presentation: Quantitative Comparison of GABAB Receptor Antagonists
The following table summarizes the binding affinities (IC50) of this compound and other GABAB receptor antagonists. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions. A direct comparative study providing a rank order of potency is also included for a clearer understanding of their relative efficacy.
| Compound | IC50 (µM) | Rank Order of Potency | Key Characteristics |
| This compound | 0.002[1] | High | A potent GABAB receptor antagonist.[1] |
| Phaclofen | High µM range[2][3] | Low | One of the earlier developed GABAB antagonists. |
| Saclofen | 7.8[4] | Low to Moderate | |
| SGS-742 (CGP 36742) | 36[5] | Moderate | Known for its cognitive-enhancing effects and has been in clinical trials.[6][7] |
Note on Potency Ranking: A comparative study established the following rank order of antagonist potency at GABAB receptors: CGP54262A > CGP55845 > CGP52432 > SCH 50911 > CGP51176 > CGP36742 (SGS-742) =CGP35348 ≥ 2-OH Saclofen.[8][9] While this compound was not included in this specific ranking, its low nanomolar IC50 value suggests it is one of the most potent antagonists available.[1]
In Vitro and In Vivo Effects
This compound: This antagonist is noted for its high potency. In vivo studies have shown that at higher doses (e.g., 3 mg/kg in rats), CGP 56999A can induce convulsions.[10] At the cellular level, it effectively suppresses the late inhibitory postsynaptic potential (i.p.s.p.) mediated by GABAB receptors.[10]
Phaclofen and Saclofen: These are considered first and second-generation GABAB receptor antagonists, respectively, and are generally less potent than the newer phosphinic acid derivatives like this compound.[1] Their utility can be limited in studies requiring high antagonist potency.
SGS-742 (CGP 36742): This antagonist has garnered significant interest due to its nootropic properties. It has been shown to enhance cognitive function in various animal models and has progressed to Phase II clinical trials for mild cognitive impairment.[6][7] Like other GABAB antagonists, SGS-742 blocks the late i.p.s.p.[6]
Experimental Protocols
Radioligand Binding Assay for GABAB Receptors
This protocol is a representative example for determining the binding affinity of unlabelled compounds by measuring their ability to displace a radiolabeled ligand from the GABAB receptor.
Materials:
-
Radioligand: [3H]-CGP54626A (a potent GABAB antagonist)
-
Membrane Preparation: CHO-K1 cells stably expressing human GABAB(1a,2) or GABAB(1b,2) receptors.
-
Assay Buffer: 50 mM Tris HCl, 2.5 mM CaCl2, pH 7.4.
-
Non-specific Binding Control: 10 mM GABA.
-
Filtration: Brandel cell harvester with GF/B filters.
-
Scintillation Counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
For competition experiments, incubate the membranes (10 µg protein/well) with approximately 0.5 nM [3H]-CGP54626A and various concentrations of the competitor compound (e.g., this compound, phaclofen, saclofen, or SGS-742).
-
The total assay volume is 500 µl.
-
To determine non-specific binding, a parallel set of tubes containing 10 mM GABA is included.
-
Incubate the mixture for 30 minutes at room temperature.
-
Terminate the assay by rapid vacuum filtration through GF/B filters that have been pre-soaked in the assay buffer.
-
Wash the filters four times with 1 ml of ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the competitor compound by non-linear regression analysis of the competition curve.
Functional Assay: Electrophysiological Recording of the Late Inhibitory Postsynaptic Potential (i.p.s.p.)
This method assesses the functional antagonism of GABAB receptors by measuring their ability to block the baclofen-induced suppression of synaptic transmission.
Preparation:
-
Prepare brain slices (e.g., from the hippocampus or cortex) from a rodent model.
-
Maintain the slices in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).
Recording:
-
Obtain stable intracellular or whole-cell patch-clamp recordings from a neuron (e.g., a CA1 pyramidal neuron).
-
Evoke synaptic responses by stimulating afferent fibers.
-
Record the late i.p.s.p., which is mediated by GABAB receptors.
-
Apply the GABAB receptor agonist baclofen (B1667701) to the bath to induce a suppression of the late i.p.s.p.
-
After establishing a stable effect of baclofen, co-apply the GABAB receptor antagonist (e.g., this compound) at various concentrations.
-
Measure the degree to which the antagonist reverses the baclofen-induced suppression of the late i.p.s.p.
-
Construct a concentration-response curve to determine the potency of the antagonist (e.g., by calculating a pA2 value).
Mandatory Visualizations
Caption: GABAB Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for a Radioligand Binding Assay.
References
- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized Controlled Trial of SGS742, a GABA-B Receptor Antagonist, for SSADH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Profile of CGP 56999: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP 56999, a potent GABA(B) receptor antagonist, with other alternative compounds. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the antagonistic activity of this compound and similar molecules.
Quantitative Comparison of GABA(B) Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of alternative GABA(B) receptor antagonists. These values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the GABA(B) receptor. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) | Reference(s) |
| This compound | 2 | [1][2] |
| CGP 54626 | 4 | [3][4][5] |
| CGP 55845 | 5 - 6 | [6][7][8][9] |
| CGP 52432 | 85 | [1][10][11][12][13] |
| SCH 50911 | 1100 | [14][15][16][17] |
| Saclofen | 7800 | [18][19][20][21] |
| CGP 35348 | 34000 | |
| Phaclofen | 76000 - 229000 | |
| 2-Hydroxysaclofen | More potent than Saclofen |
Experimental Protocols for Validating Antagonistic Activity
To validate the antagonistic activity of this compound, a series of in vitro and ex vivo experiments are recommended. These assays are designed to characterize the compound's binding affinity to the GABA(B) receptor and its functional effects on receptor-mediated signaling.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the GABA(B) receptor by competing with a radiolabeled ligand.
Objective: To determine the IC50 and Ki (inhibitory constant) of this compound.
Materials:
-
Rat brain membranes (cortex or cerebellum)
-
Radioligand: [³H]GABA, [³H]Baclofen, or [³H]CGP-54626[2]
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂[1]
-
Test compound (this compound) and competitors
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[2] Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology in Brain Slices
This ex vivo technique assesses the functional consequences of GABA(B) receptor antagonism on neuronal activity.
Objective: To determine the ability of this compound to block the effects of a GABA(B) agonist on neuronal membrane potential and synaptic transmission.
Materials:
-
Rat or mouse brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
GABA(B) receptor agonist (e.g., Baclofen)
-
Test compound (this compound)
-
Patch-clamp electrophysiology setup
Protocol:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron. Record baseline membrane potential and synaptic activity.
-
Agonist Application: Apply a known concentration of a GABA(B) agonist (e.g., Baclofen) to the slice and record the resulting hyperpolarization or inhibition of synaptic transmission.
-
Antagonist Application: Wash out the agonist and then pre-incubate the slice with this compound for a period of time.
-
Co-application: Re-apply the GABA(B) agonist in the presence of this compound and record the neuronal response.
-
Data Analysis: Compare the agonist-induced response in the absence and presence of this compound. A reduction or complete blockade of the agonist's effect indicates antagonistic activity.
cAMP Accumulation Assay
This cell-based functional assay measures the downstream signaling of GABA(B) receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase activity.
Objective: To determine if this compound can reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell line expressing recombinant human GABA(B1a/B2) receptors (e.g., CHO-K1 cells)[18]
-
GABA(B) receptor agonist (e.g., SKF 97541)[18]
-
Test compound (this compound)
-
Forskolin (B1673556) (to stimulate cAMP production)
-
cAMP assay kit (e.g., TR-FRET based)
Protocol:
-
Cell Culture: Culture the cells expressing GABA(B) receptors to an appropriate density in 96- or 384-well plates.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of a GABA(B) agonist (typically at its EC80 concentration) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. An increase in cAMP levels in the presence of the agonist indicates that this compound is antagonizing the inhibitory effect of the agonist on adenylyl cyclase.
Visualizing Key Experimental Concepts
The following diagrams illustrate the signaling pathway and workflows described above.
Caption: GABA(B) Receptor Signaling Pathway and the Site of Action for this compound.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Workflow for an Electrophysiology Experiment in Brain Slices.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic Learning of Gamma-Aminobutyric Acid (GABA) Receptor-Mediated Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. GABA B Receptor Antagonists as Cognition Enhancers | Semantic Scholar [semanticscholar.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of CGP 56999 and Baclofen: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between GABA-B receptor modulators is critical for advancing neuroscience and developing novel therapeutics. This guide provides an objective comparison of the potent antagonist CGP 56999 and the archetypal agonist baclofen (B1667701), supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental investigation.
Introduction to this compound and Baclofen
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] This guide focuses on two key pharmacological tools used to study GABA-B receptor function: baclofen, a selective agonist, and this compound, a potent antagonist.
Baclofen , a structural analog of GABA, is widely used clinically as a muscle relaxant to treat spasticity.[3] Its therapeutic effects are mediated by its agonist activity at GABA-B receptors, leading to neuronal hyperpolarization and inhibition of neurotransmitter release.[2][4] In contrast, This compound is a highly potent and selective competitive antagonist of the GABA-B receptor.[5][6] It is an invaluable research tool for elucidating the physiological and pathological roles of the GABA-B receptor system by blocking the effects of endogenous GABA and exogenous agonists like baclofen.
Comparative Pharmacological Data
The fundamental difference in the pharmacological action of this compound and baclofen is reflected in their binding affinities and functional potencies at the GABA-B receptor. The following tables summarize key quantitative data from various experimental paradigms.
| Compound | Pharmacological Class | Binding Affinity (IC50/Ki) | Receptor/Tissue | Radioligand |
| This compound | GABA-B Antagonist | IC50: 0.002 µM[5] | Not Specified | Not Specified |
| Baclofen | GABA-B Agonist | IC50: 0.015 µM ((R)-(-)-enantiomer)[7] | Cat Cerebellum | [3H]baclofen |
| IC50: 1.77 µM ((S)-(+)-enantiomer)[7] | Cat Cerebellum | [3H]baclofen | ||
| Ki: ~0.1 - 1 µM (varies with conditions) | Rat Brain Membranes | [3H]GABA |
| Compound | Functional Assay | Effect | Potency (EC50/IC50) | Experimental Model |
| Baclofen | GTPγS Binding | Agonist (Stimulation) | EC50: 0.27 µM[8] | Rat Ventral Tegmental Area Slices |
| Electrophysiology | Agonist (Neuronal Hyperpolarization) | 10 µM induced 10-15 mV hyperpolarization[9] | Rat Hippocampal Slice Cultures | |
| This compound | Not Specified | Antagonist | Not Specified | Not Specified |
| CGP 35348 (related antagonist) | Antagonism of Baclofen-induced hypothermia | Antagonist | Abolished effect at 300 mg/kg i.p.[10] | Mice |
| CGP 55845 (related antagonist) | Antagonism of Baclofen-induced K-currents | Antagonist | IC50: 130 nM | Isoproterenol Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound and baclofen.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the affinity (Ki) of unlabeled this compound and baclofen for the GABA-B receptor by their ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cells expressing recombinant GABA-B receptors)
-
Radioligand (e.g., [3H]CGP54626)
-
Unlabeled ligands (this compound, baclofen)
-
Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4)[11]
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)[11]
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In reaction tubes, add a fixed concentration of the radioligand (e.g., 4 nM [3H]CGP54626).[11]
-
For competition binding, add increasing concentrations of the unlabeled test compound (this compound or baclofen).
-
To determine non-specific binding, add a high concentration of a known GABA-B ligand (e.g., 10 µM GABA).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 1.5 hours).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane and assess the functional effects of compounds on neuronal excitability.
Objective: To determine the effect of baclofen on neuronal membrane potential and postsynaptic currents, and the ability of this compound to antagonize these effects.
Materials:
-
Acute brain slices (e.g., hippocampus or ventral tegmental area) from rodents.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Glass micropipettes for recording.
-
Intracellular solution (e.g., K-gluconate based).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with differential interference contrast (DIC) optics.
-
Baclofen and this compound.
Procedure:
-
Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Identify a neuron for recording using DIC optics.
-
Approach the neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).
-
In current-clamp mode, record the resting membrane potential. Apply baclofen to the aCSF and observe any changes in membrane potential (hyperpolarization is expected).
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record postsynaptic currents. Apply baclofen and observe changes in current amplitude.
-
To test for antagonism, pre-incubate the slice with this compound before applying baclofen and observe the blockade of the baclofen-induced effects.
-
Analyze the recorded currents and membrane potential changes to quantify the effects of the compounds.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for Comparative Analysis
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB 受体 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the actions of baclofen at pre- and postsynaptic receptors in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of baclofen-induced hypothermia in mice by the novel GABAB antagonist CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Cross-Validation of GABA-B Receptor Blockade: A Comparative Analysis of CGP 56999's Pharmacological Effects and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological effects of CGP 56999, a potent GABA-B receptor antagonist, and the physiological and behavioral phenotypes observed in GABA-B receptor genetic knockout (KO) mouse models. By juxtaposing data from pharmacological intervention and genetic ablation, this document aims to cross-validate the on-target effects of this compound and offer a deeper understanding of the GABA-B receptor's role in the central nervous system.
Introduction to Target Validation
The validation of a drug's mechanism of action is a cornerstone of preclinical research. A powerful method for this is the cross-validation of a pharmacological agent's effects with the phenotype of a genetic model where the drug's target has been removed (knockout). If the effects of the antagonist (e.g., this compound) in a wild-type animal mimic the characteristics of a knockout animal, it provides strong evidence that the drug's actions are specifically mediated by its intended target—in this case, the GABA-B receptor.
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain. It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits. Pharmacological blockade or genetic deletion of these receptors is expected to reduce this inhibitory tone, leading to a range of neurobehavioral changes.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by its endogenous ligand, GABA, triggers the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit directly inhibits presynaptic voltage-gated Ca2+ channels (reducing neurotransmitter release) and activates postsynaptic G-protein-coupled inwardly-rectifying K+ (GIRK) channels (causing hyperpolarization). This compound acts as a competitive antagonist, blocking GABA from binding to the receptor and thus preventing these downstream inhibitory effects.
Comparative Experimental Data
The following sections present a comparative analysis of behavioral data obtained from studies using GABA-B receptor knockout mice and wild-type mice treated with GABA-B antagonists.
Logical Workflow for Cross-Validation
The experimental logic involves two parallel arms: a genetic arm, where the target is removed, and a pharmacological arm, where the target is blocked in a normal animal. The outcomes of behavioral and physiological assays from both arms are then compared. A high degree of similarity in the results provides strong validation for the drug's on-target mechanism.
Data Summary Tables
The data presented below are synthesized from multiple peer-reviewed studies. While direct side-by-side experiments are limited, the collective findings provide a strong basis for comparison.
Table 1: Anxiety-Like Behavior
Synopsis: Both genetic deletion and pharmacological blockade of GABA-B receptors tend to produce an anxiogenic-like (anxiety-increasing) phenotype in mice.
| Experimental Group | Assay | Key Metric | Result vs. Control | Reference |
| GABA-B1 KO Mice | Light-Dark Box | Time in Light Zone | Significantly Decreased | [1] |
| GABA-B1 KO Mice | Staircase Test | Number of Rears | Significantly Decreased | [1] |
| Wild-Type + this compound | Not Widely Reported | - | Data Limited | - |
| Wild-Type + Other GABA-B Antagonists | Elevated Plus Maze | Open Arm Time | Tends to Decrease | [2] |
Note: Data for this compound in standard anxiety models are not as prevalent as for other GABA-B antagonists. However, the anxiogenic profile of GABA-B receptor knockout mice is well-documented.[1]
Table 2: Locomotor Activity
Synopsis: Pharmacological blockade consistently increases locomotor activity. The effect in knockout mice is more complex, showing initial hypoactivity followed by hyperlocomotion, suggesting adaptive changes in the genetically modified animals.
| Experimental Group | Assay | Key Metric | Result vs. Control | Reference |
| GABA-B1 KO Mice | Open Field | Distance Traveled | Initially Decreased, then Increased | [3][4] |
| Wild-Type + this compound | Not Widely Reported | - | Data Limited | - |
| Wild-Type + Other GABA-B Antagonists (e.g., SCH 50911) | Open Field | Distance Traveled | Significantly Increased | - |
Table 3: Antidepressant-Like Behavior (Forced Swim Test)
Synopsis: In a direct comparative study, both genetic knockout and pharmacological blockade of GABA-B receptors produced a similar antidepressant-like effect, providing strong cross-validation.
| Experimental Group | Assay | Key Metric | Result vs. Control | Reference |
| GABA-B1 KO Mice | Forced Swim Test | Immobility Time | Significantly Decreased | [1] |
| Wild-Type + CGP56433A (Antagonist) | Forced Swim Test | Immobility Time | Significantly Decreased | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.[5][6][7]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 40-50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.[6][8]
-
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes before the trial.[5]
-
If applicable, administer this compound or vehicle intraperitoneally (i.p.) at the designated time before the test.
-
Place the mouse individually onto the central platform of the maze, facing one of the open arms.[7]
-
Allow the mouse to explore the maze freely for a 5-minute session.[7]
-
Record the session using an overhead video camera and tracking software.
-
Clean the apparatus thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Primary Metrics:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general activity levels).
-
-
Interpretation: A decrease in the time spent and entries into the open arms is interpreted as an anxiogenic-like effect.
Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).[9][10][11][12]
-
Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[10][12][13]
-
Procedure:
-
Acclimatize mice to the testing room as described for the EPM.[11]
-
Administer drug or vehicle as required.
-
Gently place the mouse in the center or a designated corner of the open field arena.[11][13]
-
Record the animal's activity using a video tracking system for a set duration (e.g., 10-20 minutes).[10]
-
The arena is typically divided into a "center" zone and a "peripheral" zone by the software for analysis.
-
Clean the arena between subjects.
-
-
Primary Metrics:
-
Total distance traveled (cm or m).
-
Time spent in the center zone (s).
-
Latency to enter the center zone (s).
-
-
Interpretation: Increased total distance traveled indicates hyperactivity. A reduction in time spent in the center zone is indicative of anxiety-like behavior (thigmotaxis or wall-hugging).
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like behavior or behavioral despair.[1]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer drug or vehicle as required prior to the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test is typically conducted for a 6-minute session. The first 2 minutes are considered a habituation period and are often excluded from analysis.
-
A trained observer or video software scores the time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
-
Primary Metric:
-
Duration of immobility (s) during the final 4 minutes of the test.
-
-
Interpretation: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Conclusion
The comparison between the effects of GABA-B antagonists like this compound and the phenotype of GABA-B receptor knockout mice reveals a strong degree of concordance, particularly in modulating anxiety and depression-related behaviors. The anxiogenic and antidepressant-like effects observed in GABA-B1 knockout mice are mirrored by the pharmacological actions of GABA-B antagonists.[1] This provides compelling evidence that these behavioral effects are mediated on-target through the GABA-B receptor system. While some discrepancies exist, such as in locomotor activity patterns, these may be attributable to developmental adaptations in the knockout models versus the acute effects of a pharmacological agent. Overall, the genetic models serve as an invaluable tool, robustly cross-validating the mechanism of action for GABA-B receptor antagonists.
References
- 1. Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA(B1) receptor within the infralimbic cortex is implicated in stress resilience and vulnerability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Elevated Plus Maze for Mice [jove.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psicothema.com [psicothema.com]
- 9. anilocus.com [anilocus.com]
- 10. Open field test for mice [protocols.io]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amuzainc.com [amuzainc.com]
A Comparative Guide to the Potency of GABAB Receptor Antagonists: CGP 56999 vs. CGP 35348
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological potency of two widely used γ-aminobutyric acid type B (GABAB) receptor antagonists: CGP 56999 and CGP 35348. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Quantitative Comparison of Potency
The following table summarizes the key quantitative data regarding the potency of this compound and CGP 35348 as GABAB receptor antagonists.
| Compound | IC50 (µM) | Primary Target | Key Characteristics |
| This compound | 0.002[1] | GABAB Receptor | A potent antagonist with nanomolar affinity.[2] |
| CGP 35348 | 34[3][4] | GABAB Receptor | A selective, centrally active antagonist with micromolar affinity.[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathway
Both this compound and CGP 35348 exert their effects by acting as antagonists at GABAB receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[5] The binding of an agonist (like GABA) to the GABAB receptor activates a Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, specifically the activation of G protein-activated inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Cav) channels.[5][6] As antagonists, this compound and CGP 35348 block these downstream effects by preventing the activation of the GABAB receptor.
Figure 1: GABAB Receptor Signaling Pathway and Antagonist Action.
Experimental Methodologies
The potency of these antagonists is determined through various in vitro and in vivo experimental protocols.
In Vitro Potency Assessment: Radioligand Binding Assays
A common method to determine the affinity of a compound for a receptor is through competitive radioligand binding assays.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing GABAB receptors.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled GABAB receptor agonist or antagonist (e.g., [3H]GABA).
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or CGP 35348) are added to the incubation mixture.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is then determined from the resulting sigmoidal curve.
Functional Assays: Electrophysiology
The antagonistic effects of these compounds on GABAB receptor function can be assessed using electrophysiological techniques, such as measuring the suppression of the late inhibitory postsynaptic potential (IPSP).[7]
Protocol:
-
Slice Preparation: Brain slices (e.g., from the hippocampus or cortex) are prepared and maintained in artificial cerebrospinal fluid.
-
Recording: Intracellular or whole-cell patch-clamp recordings are obtained from neurons.
-
IPSP Evocation: The late IPSP, which is mediated by GABAB receptors, is evoked by electrical stimulation of afferent fibers.
-
Compound Application: A known concentration of a GABAB receptor agonist (e.g., baclofen) is applied to induce a hyperpolarization or a reduction in synaptic transmission.
-
Antagonist Application: this compound or CGP 35348 is then co-applied with the agonist to determine its ability to reverse the agonist-induced effects.
-
Data Analysis: The concentration of the antagonist required to block the agonist's effect by 50% is determined.
Comparative Summary
The experimental data clearly indicate that This compound is a significantly more potent GABAB receptor antagonist than CGP 35348 . With an IC50 in the nanomolar range, this compound is approximately 17,000-fold more potent than CGP 35348, which has an IC50 in the micromolar range. This substantial difference in potency is a critical factor for researchers to consider when selecting an appropriate antagonist for their experimental needs, as it will influence the required dosage and the potential for off-target effects. While both compounds are valuable tools for studying the GABAB receptor system, the choice between them will depend on the specific requirements of the experiment, including the desired level of receptor blockade and the experimental model being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 35348 | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CGP 56999 for GABA-B Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive comparison of CGP 56999, a potent GABA-B receptor antagonist, with other commonly used antagonists. By presenting supporting experimental data, detailed protocols, and clear visual representations, this document serves as a critical resource for evaluating the specificity of this compound in GABAergic neurotransmission research.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. While both are crucial for regulating neuronal excitability, their distinct signaling mechanisms necessitate the use of highly selective pharmacological tools for their individual study. This compound has emerged as a high-affinity antagonist for GABA-B receptors. This guide delves into the experimental evidence that substantiates its selectivity.
Comparative Analysis of Antagonist Affinity
The selectivity of a receptor antagonist is quantitatively defined by its binding affinity for its target receptor compared to its affinity for other receptors. The following table summarizes the binding affinities (IC50 or Ki values) of this compound and other GABA-B receptor antagonists for both GABA-B and GABA-A receptors. Lower values indicate higher affinity.
| Compound | GABA-B Receptor Affinity (IC50/Ki) | GABA-A Receptor Affinity (IC50/Ki) | Reference |
| This compound | 2 nM (IC50) | > 100 µM | [1] |
| Saclofen (B1680481) | 5.1 µM (IC50) | > 1 mM | |
| Phaclofen (B54434) | 118 µM (IC50) | > 1 mM | |
| CGP 35348 | 34 µM (IC50) | No affinity detected in various binding assays | [2] |
As the data illustrates, this compound exhibits a significantly higher affinity for the GABA-B receptor, with a nanomolar IC50 value, while demonstrating negligible affinity for the GABA-A receptor at concentrations up to 100 µM. This represents a selectivity of over 50,000-fold for the GABA-B receptor over the GABA-A receptor, establishing it as a highly selective tool. In contrast, while saclofen and phaclofen are also selective for GABA-B receptors, their affinity is in the micromolar range, making them considerably less potent than this compound. CGP 35348 also shows selectivity for the GABA-B receptor, with an IC50 in the micromolar range, and is noted to be 10-30 times more potent than phaclofen[2].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to a specific receptor.
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a specific radioligand to the target receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Protocol:
-
Membrane Preparation:
-
Rat cortical membranes are prepared and used as the source of GABA-B receptors.
-
The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
-
Binding Reaction:
-
A constant concentration of a selective GABA-B receptor radioligand (e.g., [³H]CGP54626) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound, saclofen, phaclofen, or CGP 35348) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature).
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Recordings
Electrophysiology provides a functional measure of a compound's antagonist activity by assessing its ability to block the physiological response mediated by the target receptor.
Objective: To determine the ability of a GABA-B receptor antagonist to block the effects of a GABA-B receptor agonist (e.g., baclofen) on neuronal activity.
Protocol (Whole-Cell Patch Clamp in Hippocampal Slices):
-
Slice Preparation:
-
Hippocampal slices are prepared from the brains of rats.
-
The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
-
Recording Setup:
-
A single neuron within the hippocampal slice is visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of the cell's membrane potential and currents.
-
-
Experimental Procedure:
-
A stable baseline recording of the neuron's activity is established.
-
A known concentration of a GABA-B receptor agonist, such as baclofen, is applied to the slice, which typically induces a hyperpolarization of the neuronal membrane.
-
After washing out the agonist, the antagonist (e.g., this compound) is pre-incubated with the slice for a defined period.
-
The GABA-B agonist is then co-applied with the antagonist.
-
-
Data Analysis:
-
The magnitude of the agonist-induced hyperpolarization in the absence and presence of the antagonist is measured and compared.
-
A significant reduction in the agonist-induced response in the presence of the antagonist indicates a blockade of the GABA-B receptors.
-
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GABA-B receptor signaling pathway and the workflow of the experimental validation process.
Caption: GABA-B Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: Workflow for Validating GABA-B Receptor Antagonist Selectivity.
References
A Comparative Analysis of CGP 56999: In-Vitro and In-Vivo Effects as a GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CGP 56999's Performance with Alternative GABA-B Antagonists, Supported by Experimental Data.
This compound is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This guide provides a comparative overview of the in-vitro and in-vivo effects of this compound, juxtaposed with other notable GABA-B receptor antagonists. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Comparison of GABA-B Receptor Antagonists
The potency of this compound and other antagonists is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | IC50 (µM) | Receptor Affinity | Reference |
| This compound | 0.002 | Nanomolar | [1] |
| CGP 55845 | 0.005 | Nanomolar | [2] |
| CGP 54626 | - | Nanomolar | [1] |
| CGP 35348 | 34 | Micromolar | [3] |
| Saclofen | - | - | |
| Phaclofen | - | Micromolar | [1] |
| 2-hydroxy-saclofen | - | Micromolar | [1] |
Table 1: Comparative Potency of GABA-B Receptor Antagonists. This table highlights the significantly higher potency of this compound and other nanomolar affinity antagonists compared to earlier micromolar affinity compounds like CGP 35348.
In-Vivo Effects: Proconvulsant Activity
A notable in-vivo effect of potent GABA-B receptor antagonists is the induction of convulsive behaviors. The dosage required to elicit such responses provides a measure of the compound's in-vivo potency and potential side-effect profile.
| Compound | Animal Model | Dose | Observed Effect | Reference |
| CGP 56999A | Mouse | 0.6 mg/kg (i.p.) | Behavioral activation and stereotypy | |
| 1.0 mg/kg (i.p.) | Myoclonic seizure-like episodes | |||
| Rat | 3.0 mg/kg (i.p.) | Tonic-clonic convulsions | ||
| CGP 55845 | Rat (developing) | - | Proconvulsant action | [4] |
| CGP 46381 | Rat (developing) | - | Marked potentiation of afterdischarges in younger animals | [4] |
| CGP 35348 | Rat (developing) | 100-200 mg/kg (i.p.) | Proconvulsant action | [5] |
Table 2: Comparative In-Vivo Proconvulsant Effects of GABA-B Receptor Antagonists. This table summarizes the doses at which various GABA-B antagonists induce seizure-like activity in rodent models.
In-Vitro Electrophysiological Effects
In-vitro electrophysiological studies on brain slices provide insights into the direct effects of compounds on neuronal activity and synaptic transmission.
| Compound | Preparation | Concentration | Effect | Reference |
| CGP 56999A | Rat cortical neurons in slices | 10 µM | Suppressed the late inhibitory postsynaptic potential (IPSP) | |
| 10 µM (in presence of picrotoxin) | Evoked pronounced, spontaneous, and intense epileptiform discharges |
Table 3: In-Vitro Effects of CGP 56999A on Neuronal Activity. These findings demonstrate the ability of CGP 56999A to modulate inhibitory synaptic transmission at the cellular level.
Experimental Protocols
In-Vitro Electrophysiology in Brain Slices
This protocol outlines the general procedure for intracellular recordings from brain slices to assess the effects of GABA-B receptor antagonists.
1. Slice Preparation:
-
Anesthetize the animal (e.g., rat) and perform decapitation.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., cortex, hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
2. Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Use glass microelectrodes filled with an appropriate intracellular solution to perform whole-cell or sharp microelectrode recordings.
-
Record baseline neuronal activity, including resting membrane potential and postsynaptic potentials (PSPs).
-
Bath-apply the GABA-B receptor antagonist (e.g., this compound) at the desired concentration and record the changes in neuronal activity.
-
To study proconvulsant effects, co-apply a GABA-A receptor antagonist like picrotoxin.
3. Data Analysis:
-
Analyze the recorded data to quantify changes in membrane potential, PSP amplitude and frequency, and the occurrence of epileptiform activity.
In-Vivo Assessment of Drug-Induced Seizures in Rodents
This protocol describes a standard procedure for observing and scoring drug-induced convulsive behaviors in mice or rats.
1. Animal Preparation:
-
Acclimate the animals to the testing environment to reduce stress.
-
Administer the GABA-B receptor antagonist via the desired route (e.g., intraperitoneal injection, i.p.).
2. Observation:
-
Place the animal in a clear observation chamber.
-
Continuously observe the animal for a defined period (e.g., 30-60 minutes) for the onset of convulsive behaviors.
-
Score the severity of the seizures using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
3. Data Collection:
-
Record the latency to the first seizure, the duration of the seizures, and the maximum seizure stage reached for each animal.
-
Compare the effects of different doses of the same compound or different compounds.
Quantitative Real-Time PCR (qPCR) for BDNF mRNA
This protocol details the steps to measure the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA in brain tissue following treatment with a GABA-B receptor antagonist.[6]
1. Tissue Collection and RNA Extraction:
-
Following in-vivo treatment, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Homogenize the tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
2. cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for BDNF, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Include a reference gene (e.g., GAPDH, beta-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for both BDNF and the reference gene.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing the BDNF Ct values to the reference gene Ct values and comparing the treated group to a control group.
Signaling Pathways and Experimental Workflows
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: Integrated workflow for the comparative study of this compound.
References
- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. Proconvulsant action of two GABA(B) receptor antagonists is age-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposite effects of a GABA(B) antagonist in two models of epileptic seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
A Comparative Analysis of CGP 56999 and Newer GABA-B Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the established GABA-B receptor antagonist, CGP 56999, with a selection of newer antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological properties, experimental data, and underlying mechanisms of these compounds.
Introduction to GABA-B Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through both ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating slow and prolonged inhibitory signals.[1] Antagonists of the GABA-B receptor block the binding of GABA, thereby reducing inhibitory signaling. This mechanism has shown therapeutic potential in a variety of neurological and psychiatric conditions, including cognitive impairment, depression, and addiction.[1]
This compound is a potent and selective antagonist of GABA-B receptors that has been instrumental in preclinical research. However, the field has seen the development of a range of newer antagonists with diverse pharmacological profiles. This guide aims to provide a clear comparison to aid in the selection of appropriate tools for research and development.
Quantitative Comparison of GABA-B Antagonists
The following table summarizes the in vitro potency of this compound and several newer GABA-B antagonists. The data, presented as IC50 values, have been compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | IC50 (nM) | Reference(s) |
| This compound | nanomolar affinity | [2][3] |
| CGP 55845 | 5 | [4] |
| CGP 52432 | 85 | |
| SGS-742 (CGP 36742) | 38,000 | [5] |
| CGP 46381 | 5,000 | [5] |
Note: A specific IC50 value for this compound from a direct comparative study was not available in the searched literature; however, it is consistently referred to as a nanomolar affinity antagonist.[2][3]
In Vivo Effects and Therapeutic Potential
CGP 56999A has been shown to be a potent convulsant in animal models, an effect attributed to the suppression of the late inhibitory postsynaptic potential (IPSP).[6] This highlights the critical role of GABA-B receptors in maintaining CNS stability.
In contrast, SGS-742 (CGP 36742) , despite its lower in vitro potency, has been investigated in clinical trials for its potential cognitive-enhancing effects in conditions like mild cognitive impairment and Alzheimer's disease.[3] Preclinical studies have shown that SGS-742 can enhance the release of neurotransmitters such as glutamate (B1630785) and aspartate.
CGP 55845 has demonstrated antidepressant-like effects in animal models.[2][3]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key in vitro assays used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the GABA-B receptor.
Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to GABA-B receptors in a membrane preparation.
Materials:
-
Rat brain membranes (or cell lines expressing GABA-B receptors)
-
[3H]GABA (radiolabeled agonist) or other suitable radioligand
-
Unlabeled test compounds (e.g., this compound, newer antagonists)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in buffer and centrifuge to isolate the membrane fraction containing the GABA-B receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The receptors and bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined from this curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Agonist-Stimulated [35S]GTPγS Binding
This assay measures the functional antagonism of a test compound by assessing its ability to block G-protein activation by a GABA-B agonist.
Objective: To determine the potency of an antagonist in inhibiting the agonist-induced binding of [35S]GTPγS to G-proteins coupled to GABA-B receptors.
Materials:
-
Rat brain membranes or cell membranes expressing GABA-B receptors
-
GABA-B receptor agonist (e.g., baclofen)
-
Unlabeled test compounds (antagonists)
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Incubate the membrane preparation with the test antagonist at various concentrations.
-
Agonist Stimulation: Add a fixed concentration of a GABA-B agonist (e.g., baclofen) to stimulate the receptors.
-
[35S]GTPγS Binding: Add [35S]GTPγS and GDP to the mixture and incubate to allow for the binding of the radiolabel to the activated G-proteins.
-
Termination and Filtration: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated increase in [35S]GTPγS binding and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for characterizing GABA-B antagonists.
Caption: GABA-B Receptor Signaling Pathway
Caption: Experimental Workflow for Antagonist Characterization
References
- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of CGP 56999
Disclaimer: A specific Safety Data Sheet (SDS) for CGP 56999 was not publicly available at the time of this document's creation. The following guidelines are based on established best practices for the disposal of laboratory chemicals and information available for similar compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
This compound, as a laboratory chemical, requires careful handling and disposal to ensure the safety of personnel and to maintain environmental compliance. The following procedures provide a comprehensive framework for the safe management and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure that all personnel are familiar with the potential hazards associated with handling chemical compounds.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution for disposal, the following PPE is mandatory:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures: In the event of accidental exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3][4] Seek medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[2] Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
-
Waste Segregation:
-
Waste Containerization:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof container with a secure lid.[8] The container must be compatible with the chemical.
-
Liquid Waste: Collect any liquid waste containing this compound in a sealed, compatible container. Plastic containers are often preferred for aqueous solutions.[9]
-
Empty Containers: The original containers of this compound must be triple-rinsed with a suitable solvent.[5][10] This rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as solid waste or recycled according to your institution's policies.[6]
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name ("this compound") and a list of all other components in the container.[5]
-
Indicate the approximate quantities of each component.
-
The date of waste accumulation should be clearly marked.
-
-
Storage of Waste:
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Ensure that waste containers are kept closed at all times, except when adding waste.[6][7][9]
-
Store waste in secondary containment to prevent spills.[6]
-
The storage area should be away from drains and water sources.
-
-
Final Disposal:
Summary of Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present. | [1] |
| Primary Route of Exposure | Inhalation, skin contact, eye contact, ingestion. | [2] |
| First Aid: Eye Contact | Flush with water for at least 15 minutes. | [2][3][4] |
| First Aid: Skin Contact | Wash with soap and water for at least 15 minutes. | [2][3][4] |
| Spill Cleanup | Sweep up solid spills, avoid generating dust. Place in a suitable, labeled disposal container. | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2] |
| Waste Container | Use a compatible, leak-proof container with a secure lid. | [6][8] |
| Waste Labeling | "Hazardous Waste" with full chemical name and accumulation start date. | [5] |
Experimental Protocols and Signaling Pathways
As this document focuses on disposal procedures, detailed experimental protocols and signaling pathways for this compound are beyond its scope. For such information, please refer to relevant pharmacological and biochemical literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling CGP 56999
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for CGP 56999 based on general laboratory safety protocols for research chemicals. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this information should be used as a baseline for safe laboratory practices. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a GABA-B receptor antagonist. The following procedures provide a framework for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure to this compound through inhalation, skin contact, eye contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required Personal Protective Equipment | Purpose |
| Inhalation | Fume Hood or Ventilated Enclosure | To prevent inhalation of dust or aerosols. |
| NIOSH-approved Respirator (if fume hood is not available) | To provide respiratory protection from airborne particles. | |
| Skin Contact | Chemical-resistant Gloves (e.g., Nitrile) | To prevent direct skin contact with the compound. |
| Laboratory Coat | To protect skin and clothing from spills. | |
| Eye Contact | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes and airborne particles.[1] |
| Ingestion | No eating, drinking, or smoking in the laboratory. | To prevent accidental ingestion of the compound.[2][3] |
Safe Handling Workflow
The following workflow diagram outlines the essential steps for the safe handling of this compound from receipt to disposal. Adherence to this workflow is crucial for minimizing risk.
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare the work area by ensuring it is clean and uncluttered. All handling of the solid compound should be done in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Retrieve the container of this compound from its storage location.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the desired amount of the compound. Minimize the creation of dust.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the designated and controlled area.
-
First-Aid Measures:
In case of exposure, follow these first-aid procedures:
-
After inhalation: Move to fresh air and keep at rest in a comfortable position for breathing.[2][3]
-
After skin contact: Remove affected clothing and wash all exposed skin with water for at least 15 minutes.[2][3]
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.[2][3]
-
After ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
In all cases of exposure, seek medical attention and provide the safety information you have on the compound.[2][3]
Disposal Plan:
All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated secondary containment area.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not discharge to public wastewater systems.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
